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  • Product: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester
  • CAS: 145881-74-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Benzyl 2-(2-hydroxyethoxy)ethylcarbamate (CAS 145881-74-9)

This technical guide details the physicochemical properties, spectral characteristics, and synthetic utility of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate (CAS 145881-74-9). [1][2][3][4] Executive Summary Benzyl 2-(2-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, spectral characteristics, and synthetic utility of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate (CAS 145881-74-9).

[1][2][3][4]

Executive Summary

Benzyl 2-(2-hydroxyethoxy)ethylcarbamate (also known as Cbz-NH-PEG2-OH ) is a high-value heterobifunctional polyethylene glycol (PEG) linker used extensively in medicinal chemistry, specifically in the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

Its core utility lies in its dual functionality:

  • Cbz-Protected Amine: Provides a stable, orthogonal protecting group that survives acidic conditions (unlike Boc) but can be removed via catalytic hydrogenation.

  • Primary Alcohol: A reactive handle for further functionalization (e.g., tosylation, oxidation to aldehyde/acid, or direct etherification).

  • PEG2 Spacer: Imparts water solubility and flexibility, critical for minimizing steric clash in bivalent ligands.

Physicochemical Profile

PropertyDataNotes
CAS Number 145881-74-9
Chemical Name Benzyl 2-(2-hydroxyethoxy)ethylcarbamate
Synonyms Cbz-NH-PEG2-OH; N-Cbz-2-(2-aminoethoxy)ethanol
Molecular Formula C₁₂H₁₇NO₄
Molecular Weight 239.27 g/mol
Appearance Viscous, colorless to pale yellow oilMay solidify upon prolonged storage at -20°C.
Solubility Soluble in DMSO, DMF, DCM, MeOH, EtOAcModerate water solubility due to PEG chain.
Density (Predicted) ~1.18 g/cm³
Boiling Point >200°C (at 760 mmHg)Typically decomposes before boiling at atm pressure.
pKa (Predicted) ~12.5 (Carbamate NH)Non-ionizable under physiological pH.
LogP ~0.6Hydrophilic linker character.

Spectral Data Analysis

Note: The following data represents field-standard values derived from high-purity samples (>97%).

1H NMR Spectroscopy (400 MHz, CDCl₃)

The spectrum is characterized by the distinct benzylic system and the ethylene glycol backbone.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.30 – 7.40 Multiplet5HAr-H Benzyl aromatic ring protons.
5.50 Broad Singlet1H-NH -Carbamate proton (exchangeable with D₂O).
5.11 Singlet2HPh-CH ₂-OBenzylic methylene; diagnostic for Cbz group.
3.72 – 3.76 Multiplet2H-CH₂-OH Terminal hydroxymethyl group.
3.55 – 3.65 Multiplet4H-O-CH ₂-CH ₂-O-Internal PEG ether backbone.
3.40 – 3.45 Quartet/Multiplet2H-CH ₂-NH-Methylene adjacent to carbamate nitrogen.
2.60 Broad Singlet1H-OH Terminal hydroxyl (shift varies with concentration).
13C NMR Spectroscopy (100 MHz, CDCl₃)
Shift (δ ppm)Assignment
156.6 C=O (Carbamate carbonyl)
136.5 C -Ar (Ipso quaternary carbon)
128.5, 128.1, 128.0 C -Ar (Aromatic CH)
72.3 -O-C H₂-CH₂-OH
70.2 -NH-CH₂-C H₂-O-
66.7 Ph-C H₂-O- (Benzylic)
61.6 -CH₂-C H₂-OH (Terminal alcohol)
40.9 -NH-C H₂-
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion

  • [M+H]⁺: 240.27 (Observed: ~240.3)

  • [M+Na]⁺: 262.25 (Often the base peak due to PEG sodium affinity)

Synthetic Methodology & Protocols

Protocol: Selective Cbz-Protection of 2-(2-Aminoethoxy)ethanol

This protocol outlines the synthesis of CAS 145881-74-9 from commercially available reagents. The challenge is preventing O-acylation; however, the amine is significantly more nucleophilic, allowing for chemoselectivity at controlled temperatures.

Reagents:

  • 2-(2-Aminoethoxy)ethanol (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Solvent: Water/THF (1:1 v/v) or DCM (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 2-(2-Aminoethoxy)ethanol (10.5 g, 100 mmol) and NaHCO₃ (21.0 g, 250 mmol) in water (100 mL). Cool the mixture to 0°C using an ice bath.

  • Addition: Dilute Benzyl chloroformate (17.9 g, 105 mmol) in THF (50 mL). Add this solution dropwise via an addition funnel over 45 minutes, maintaining internal temperature <5°C. Vigorous stirring is essential.

  • Reaction: Allow the reaction to warm to room temperature (RT) naturally and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin or KMnO₄).

  • Workup:

    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with 1M HCl (50 mL, to remove unreacted amine), then saturated NaHCO₃, then Brine.

    • Dry over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate in vacuo. The crude oil is often >95% pure. If necessary, purify via flash column chromatography (SiO₂, gradient 0→5% MeOH in DCM).

Synthesis Logic Diagram

The following diagram illustrates the reaction pathway and critical control points.

Synthesispath SM1 2-(2-Aminoethoxy)ethanol (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack (0°C, THF/H2O) Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate Product CAS 145881-74-9 (Cbz-NH-PEG2-OH) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by NaHCO3) Intermediate->Byproduct

Caption: Chemoselective N-acylation pathway. Low temperature (0°C) favors amine attack over hydroxyl attack.

Applications in Drug Discovery (PROTACs)

CAS 145881-74-9 is a "linker module." In PROTAC design, the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase).

Workflow:

  • Activation: The primary alcohol is converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde.

  • Conjugation: The activated end is attached to a Ligand (e.g., Lenalidomide for Cereblon or VHL ligand).

  • Deprotection: The Cbz group is removed (H₂, Pd/C) to reveal the amine.

  • Final Assembly: The revealed amine is coupled to the Target Protein Ligand.

PROTAC Linker Strategy Diagram

PROTAC_Logic Linker CAS 145881-74-9 (Cbz-Linker-OH) Step1 Functionalization (e.g., TsCl, Pyridine) Linker->Step1 Activated Cbz-Linker-OTs Step1->Activated Step2 Coupling to Ligand A (e.g., E3 Ligase Binder) Activated->Step2 Intermediate Cbz-Linker-Ligand A Step2->Intermediate Step3 Deprotection (H2, Pd/C) Intermediate->Step3 Amine H2N-Linker-Ligand A Step3->Amine Final Ligand B-Linker-Ligand A (Active PROTAC) Amine->Final Coupling to Target Binder

Caption: Stepwise assembly of a PROTAC molecule utilizing CAS 145881-74-9 as the central linker unit.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11064482, Benzyl 2-(2-hydroxyethoxy)ethylcarbamate. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Cbz Protection of Amines. (Reference for protocol adaptation). Retrieved from [Link]

Exploratory

solubility of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester in organic solvents

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester . [1] Executive Summary Compound: [2-(2-Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester .

[1]

Executive Summary

Compound: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester CAS: 145881-74-9 Common Aliases: N-Cbz-PEG2-alcohol, Benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamate Core Application: Heterobifunctional linker for PROTACs, Antibody-Drug Conjugates (ADCs), and fragment-based drug discovery (FBDD).[1][2]

This guide addresses the critical solubility parameters required for the synthesis, purification, and formulation of N-Cbz-PEG2-OH . As an amphiphilic molecule containing a lipophilic Carboxybenzyl (Cbz) protecting group and a hydrophilic polyethylene glycol (PEG) linker, its solubility behavior is non-binary.[1] It exhibits a "Goldilocks" profile—soluble in polar organic solvents, moderately soluble in chlorinated solvents, and insoluble in non-polar hydrocarbons.[1]

Physicochemical Architecture & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand the competition between its three functional domains.[1]

DomainChemical NatureSolubility Driver
Cbz Group (Benzyl Carbamate)Lipophilic / AromaticDrives solubility in DCM, Ethyl Acetate, Toluene .[1] Provides UV activity and crystallinity (or high viscosity).[1]
PEG2 Backbone (Diethylene Glycol)Hydrophilic / Polar EtherDrives solubility in Water, Methanol, THF . Increases flexibility and prevents tight crystal packing.[1]
Terminal Hydroxyl (-OH)Hydrogen Bond DonorEnhances solubility in Alcohols, DMSO, DMF . Serves as the reactive handle for further functionalization.[1]
The "Amphiphilic Trap"

Researchers often lose yield during aqueous workups because the PEG2 chain imparts partial water solubility.[1] However, the Cbz group is dominant enough to force the molecule into the organic phase if the correct solvent (e.g., Ethyl Acetate or DCM) is used.[1] Crucial Insight: Do not rely on simple ether extractions; the compound is too polar and may remain in the aqueous phase or form an emulsion.[1]

Comprehensive Solubility Landscape

The following data categorizes solvents based on their utility in processing CAS 145881-74-9.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM)Excellent Primary solvent for synthesis and extraction.[1]
ChloroformExcellent Alternative to DCM; good for NMR analysis.
Polar Aprotic DMF / DMSOExcellent Preferred for nucleophilic substitution reactions (SN2).
Tetrahydrofuran (THF)High Ideal for reduction or coupling reactions.
Acetonitrile (MeCN)High Standard solvent for HPLC purification.
Esters Ethyl Acetate (EtOAc)High Critical: The solvent of choice for liquid-liquid extraction.[1]
Alcohols Methanol / EthanolHigh Good for dissolving crude residues; poor for extraction (miscible with water).
Ethers Diethyl EtherModerate Often fails to fully dissolve the compound at high concentrations.
MTBEModerate Better than diethyl ether for precipitating impurities.
Hydrocarbons Hexane / HeptaneInsoluble The Anti-Solvent: Used to precipitate the product or wash away non-polar impurities.
Aqueous WaterPartial / Low Risk Zone: Forms emulsions. Avoid using as the sole solvent.[1]

Experimental Protocols

Protocol A: Solubility Determination Workflow

For verifying solubility in a new solvent system prior to scale-up.[1]

  • Preparation: Weigh 10 mg of N-Cbz-PEG2-OH into a 2 mL borosilicate vial.

  • Addition: Add the target solvent in 50 µL increments (starting volume).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][3]

    • Cloudy/Particulate: Insoluble.[1]

    • Oil Droplets: Phase separation (common in water/hexane).[1]

  • Quantification: If soluble in <100 µL, solubility is >100 mg/mL.[1]

Protocol B: Purification via Phase Separation (Extraction)

Standard Operating Procedure (SOP) to recover the compound from an aqueous reaction mixture.[1]

Objective: Maximize recovery while removing inorganic salts.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (not Diethyl Ether). Ratio: 5:1 (Organic:Aqueous).[1]

  • Wash 1: Wash with 1M HCl (if amine contaminants are present) or 5% Citric Acid.[1]

  • Wash 2: Wash with Saturated NaHCO₃ (to remove acidic byproducts).[1]

  • Wash 3 (Critical): Wash with Brine (Saturated NaCl) .

    • Why? The high ionic strength of brine forces the PEGylated compound out of the water phase and into the organic phase ("Salting Out").[1]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[1] MgSO₄ is too aggressive and can physically trap viscous oils.[1]

Protocol C: Flash Chromatography (Purification)

Since the compound is often an oil or low-melting solid, recrystallization is difficult.[1] Chromatography is the standard.[1]

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (or 5% MeOH in DCM).[1]

  • Gradient:

    • 0–20% B: Elute non-polar impurities.[1]

    • 20–60% B: Elution of N-Cbz-PEG2-OH.

    • 60–100% B: Flush polar byproducts.[1]

  • Detection: UV at 254 nm (Strong absorption from Cbz group) or KMnO₄ stain (oxidizes the alcohol/PEG).[1]

Visualizations

Figure 1: Solubility Decision Tree

This logic flow guides the selection of solvents for Extraction, Reaction, and Purification.[1]

SolubilityTree Start Select Solvent for N-Cbz-PEG2-OH Process What is the Process Step? Start->Process Reaction Synthesis / Reaction Process->Reaction Extraction Workup / Extraction Process->Extraction Purification Purification (Chromatography) Process->Purification ReactType Reaction Type? Reaction->ReactType ExtractSolv Use Ethyl Acetate or DCM (Avoid Ether) Extraction->ExtractSolv PurifySolv Gradient: Hexane -> EtOAc (Elutes ~40-50% EtOAc) Purification->PurifySolv Coupling Amide Coupling / S_N2 ReactType->Coupling Reduction Reduction / Hydrogenation ReactType->Reduction CouplingSolv Recommended: DMF, DCM, or DMSO Coupling->CouplingSolv RedSolv Recommended: MeOH or THF Reduction->RedSolv

Caption: Decision matrix for solvent selection based on the specific chemical processing step.

Figure 2: Purification Workflow

A step-by-step visual guide to the extraction and isolation process.[1]

PurificationFlow Crude Crude Reaction Mix (Aqueous + Organic) Extract Liquid-Liquid Extraction Solvent: Ethyl Acetate Crude->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains Product) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Salts/Impurities) PhaseSep->AqPhase Bottom Layer Brine Brine Wash (Removes residual water/PEG) OrgPhase->Brine Dry Dry w/ Na2SO4 Filter & Concentrate Brine->Dry Column Flash Column (Silica Gel) Dry->Column Final Pure N-Cbz-PEG2-OH (Viscous Oil) Column->Final

Caption: Optimized workflow for the isolation of N-Cbz-PEG2-OH from crude reaction mixtures.

References

  • PubChem. Compound Summary for CAS 145881-74-9: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.[1][2] National Library of Medicine.[1] [Link][1]

  • Oakwood Chemical. Safety Data Sheet: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.[1][2][4] [Link][1]

  • Total Synthesis. Common Procedures for Cbz Protection and Deprotection. [Link][1]

Sources

Foundational

An In-depth Technical Guide to [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester, also identified by its CAS number 145881-74-9, is a bifunctional molecule of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester, also identified by its CAS number 145881-74-9, is a bifunctional molecule of significant interest in contemporary chemical synthesis.[1][2][3] While a detailed historical account of its specific discovery is not extensively documented in scientific literature, its structural components—a benzyl carbamate protecting group and a hydrophilic diethylene glycol linker—are foundational in the fields of medicinal chemistry, materials science, and biotechnology. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and established and potential applications. By examining the roles of its constituent parts, we can infer its utility as a versatile building block and linker.

Introduction: Unpacking the Molecular Architecture

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (C12H17NO4) is a molecule designed for purpose.[1][2] Its structure is a deliberate combination of three key functional components:

  • A Carbamate Core: The central carbamate group provides a stable linkage. Carbamates are esters of carbamic acid (H2NCOOH) and are known for their role as protecting groups for amines and as structural motifs in pharmaceuticals and agrochemicals.[4]

  • A Benzyl Protecting Group: The benzyl group, attached to the carbamate, serves as a robust and widely used protecting group for the nitrogen atom. This is often referred to as a carboxybenzyl (Cbz or Z) group. Its prevalence in organic synthesis stems from its stability under a wide range of reaction conditions and its susceptibility to removal under specific, mild conditions, typically catalytic hydrogenation.

  • A Hydrophilic Linker: The 2-(2-Hydroxy-ethoxy)-ethyl portion of the molecule is a short polyethylene glycol (PEG) chain, specifically a diethylene glycol moiety. This linker imparts hydrophilicity, which can be crucial for improving the solubility and pharmacokinetic properties of larger molecules. The terminal hydroxyl group provides a reactive handle for further chemical modification.

The combination of these features makes this compound a valuable intermediate for researchers looking to introduce a hydrophilic spacer with a protected amine, a common strategy in drug development and bioconjugation.

Physicochemical Properties

A summary of the key computed physicochemical properties of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester is presented in the table below, based on data from PubChem.[1][5]

PropertyValue
Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS Number 145881-74-9
IUPAC Name benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 8
Topological Polar Surface Area 67.8 Ų
LogP (calculated) 0.6

Synthesis and Methodologies

General Synthetic Workflow

The synthesis can be conceptualized as a nucleophilic acyl substitution reaction. The primary amine of 2-(2-aminoethoxy)ethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A mild base is typically required to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow 2-(2-aminoethoxy)ethanol 2-(2-aminoethoxy)ethanol Reaction Reaction 2-(2-aminoethoxy)ethanol->Reaction Benzyl_chloroformate Benzyl_chloroformate Benzyl_chloroformate->Reaction Product [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Reaction->Product Base (e.g., NaHCO3) Solvent (e.g., Dichloromethane)

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.

Materials:

  • 2-(2-aminoethoxy)ethanol

  • Benzyl chloroformate

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1 equivalent) and sodium bicarbonate (2 equivalents) in dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel to yield the pure [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.

Applications and Significance in Research and Development

The utility of this molecule lies in its bifunctional nature, making it a valuable building block in several areas of chemical and pharmaceutical science.

Role as a Hydrophilic Linker in Drug Discovery

The 2-(2-hydroxyethoxy)ethyl moiety is a short, flexible, and hydrophilic linker. In drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), linkers play a critical role in connecting the active payload to a targeting moiety. The hydrophilicity of this linker can enhance the solubility and reduce the aggregation of the final conjugate, which are often significant challenges.

The terminal hydroxyl group allows for further chemical elaboration. For example, it can be oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic substitution, enabling its conjugation to other molecules.

Use in Peptide and Bioconjugate Chemistry

The benzyl carbamate (Cbz) group is a cornerstone of peptide synthesis. It provides robust protection for amines, allowing for the selective formation of amide bonds. The presence of a Cbz-protected amine and a free hydroxyl group in [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester makes it an ideal building block for creating modified peptides or for conjugating peptides to other molecules or surfaces.

Application_Workflow cluster_0 Functionalization cluster_1 Conjugation Molecule [2-(2-Hydroxy-ethoxy)-ethyl]- carbamic acid benzyl ester Activate_OH Activate Hydroxyl Group Molecule->Activate_OH Remove_Cbz Deprotect Amine (Remove Cbz) Molecule->Remove_Cbz Conjugate_to_Biomolecule Conjugate to Biomolecule (e.g., Peptide, Antibody) Activate_OH->Conjugate_to_Biomolecule via activated ester, etc. Conjugate_to_Drug Conjugate to Drug Molecule Remove_Cbz->Conjugate_to_Drug via amide bond formation

Caption: Potential application workflows for the target compound.

Precursor to Pharmaceutical Intermediates

The structural motif of this molecule is related to intermediates used in the synthesis of active pharmaceutical ingredients (APIs). For instance, the related compound 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP) is a key intermediate in the production of the antipsychotic drug Quetiapine.[6][7][8][9] While not a direct precursor, the synthesis and handling of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester provide valuable insights into the chemistry of the 2-(2-hydroxyethoxy)ethyl amine functional group, which is clearly of pharmaceutical importance.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester is a molecule whose value is derived from the strategic combination of its functional parts. While its own history is not one of a landmark discovery, it represents the culmination of decades of advances in synthetic organic chemistry, particularly in the areas of protecting group chemistry and linker technology. For researchers in drug discovery, bioconjugation, and materials science, it offers a readily accessible and versatile building block for the introduction of a hydrophilic spacer with a protected amine and a reactive hydroxyl group. Its logical synthesis and clear potential for further modification ensure its continued relevance in the development of complex molecular architectures.

References

  • CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. Google Patents.
  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Available at: [Link]

  • Carbamic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. PubChem. Available at: [Link]

  • Spinelli, L., Mori, M., & Fumagalli, L. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2023(2), M1624. Available at: [Link]

  • [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Oakwood Chemical. Available at: [Link]

  • Rais, R., et al. (2018). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry, 61(21), 9839-9849. Available at: [Link]

  • [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Lead Sciences. Available at: [Link]

  • Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. PubChem. Available at: [Link]

  • Carbamic acid, N-(1-benzyl-2-hydroxyethyl)-, benzyl ester. PubChem. Available at: [Link]

  • 1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine Market Size, 2023 - 2033. Spherical Insights. Available at: [Link]

  • 1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine Market, 2030. Grand View Research. Available at: [Link]

  • 145881-74-9 | [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. AA Blocks. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (Cbz-PEG2-OH) as a Bifunctional Linker

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), linker chemistry determines the physicochemical success of the final therapeutic. [2-(2-Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), linker chemistry determines the physicochemical success of the final therapeutic. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (CAS: 145881-74-9), commonly referred to as Cbz-PEG2-OH , serves as a critical, high-purity heterobifunctional linker. Its structure combines a robust amine protecting group (Cbz) with a hydrophilic polyethylene glycol (PEG) spacer and a reactive primary alcohol.

This guide provides a rigorous technical analysis of Cbz-PEG2-OH, detailing its synthesis, functionalization pathways, and application in PROTAC® design. It is written for medicinal chemists requiring actionable protocols and mechanistic insights.

Molecular Architecture & Properties

The molecule functions as a "masked" amino-alcohol spacer. The Carboxybenzyl (Cbz) group renders the amine inert to basic and nucleophilic conditions, allowing selective modification of the alcohol terminus.

Chemical Specifications
PropertyDetail
IUPAC Name Benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
Common Name Cbz-PEG2-OH; N-Cbz-2-(2-hydroxyethoxy)ethylamine
CAS Number 145881-74-9
Molecular Formula

Molecular Weight 239.27 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
Linker Length ~9 Å (extended conformation)
Structural Advantages
  • PEG2 Spacer: The diethylene glycol unit (

    
    ) improves water solubility compared to alkyl chains, reducing the lipophilicity (LogP) of the final conjugate.
    
  • Orthogonal Protection: The Cbz group is stable against acidic conditions (e.g., TFA used for Boc removal) and basic conditions, but is cleanly removed via catalytic hydrogenolysis (

    
    ) or strong acid (
    
    
    
    ).

Synthesis Protocol

Note: While commercially available, in-house preparation ensures control over purity and scale.

Reaction Logic

The synthesis utilizes the Schotten-Baumann condition to selectively protect the amine of 2-(2-aminoethoxy)ethanol using Benzyl chloroformate (Cbz-Cl) . The reaction relies on the higher nucleophilicity of the amine compared to the alcohol.

Step-by-Step Methodology

Reagents: 2-(2-aminoethoxy)ethanol (1.0 equiv), Benzyl chloroformate (1.05 equiv),


 (2.5 equiv), Water/Dioxane (1:1 v/v).
  • Setup: Dissolve 2-(2-aminoethoxy)ethanol (e.g., 10.5 g, 100 mmol) and

    
     (21.0 g, 250 mmol) in a mixture of water (100 mL) and 1,4-dioxane (100 mL). Cool the solution to 
    
    
    
    in an ice bath.
  • Addition: Add Benzyl chloroformate (17.9 g, 105 mmol) dropwise over 30 minutes, maintaining the internal temperature below

    
    .
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

    
    ) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the amine.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove dioxane.

    • Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with

      
       (50 mL) to remove unreacted amine, followed by brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Yield: Typically 85–95% as a colorless oil.

Functionalization Strategies (The "Toolbox")

The utility of Cbz-PEG2-OH lies in the controlled activation of the hydroxyl group. Below are the three primary workflows.

Functionalization_Pathways Start Cbz-PEG2-OH (CAS 145881-74-9) Tosylate Cbz-PEG2-OTs (Activated Linker) Start->Tosylate TsCl, Et3N, DMAP DCM, 0°C -> RT Acid Cbz-PEG2-COOH (Carboxylic Acid) Start->Acid TEMPO, BAIB or Jones Reagent Amine NH2-PEG2-OH (Deprotected Core) Start->Amine H2, Pd/C or HBr/AcOH

Figure 1: Primary chemical transformation pathways for Cbz-PEG2-OH.

Activation to Tosylate (Leaving Group Installation)

To couple the linker to a nucleophile (e.g., a phenolic Warhead or E3 Ligand), the alcohol is converted to a tosylate.

  • Reagents: p-Toluenesulfonyl chloride (

    
    ), Triethylamine (
    
    
    
    ), catalytic DMAP, DCM.
  • Protocol:

    • Dissolve Cbz-PEG2-OH (1.0 equiv) in dry DCM. Add

      
       (2.0 equiv) and DMAP (0.1 equiv).
      
    • Cool to

      
      .[1][2] Add 
      
      
      
      (1.2 equiv) portion-wise.
    • Stir at RT for 4–6 hours.

    • Wash with water, sat.

      
      , and brine.
      
    • Result: Cbz-PEG2-OTs (Stable intermediate, ready for

      
       displacement).
      
Oxidation to Carboxylic Acid

For amide coupling reactions, the alcohol is oxidized to a carboxylic acid (Cbz-PEG2-


COOH).
  • Reagents: TEMPO (catalytic), BAIB (Bis-acetoxyiodobenzene), MeCN/H2O.

  • Protocol:

    • Dissolve Cbz-PEG2-OH in MeCN:H2O (1:1).

    • Add TEMPO (0.2 equiv) and BAIB (2.2 equiv).

    • Stir at RT for 4 hours.

    • Result: Cbz-PEG2-COOH (Directly usable in peptide coupling with HATU/EDC).

Application in PROTAC® Synthesis

Cbz-PEG2-OH is ideal for "Linear Assembly" of PROTACs. The PEG2 length is often optimal for bridging the E3 ligase (e.g., Cereblon or VHL) and the Target Protein without inducing steric clashes.

Convergent Synthesis Workflow

The most robust strategy involves attaching the linker to the E3 ligand first, deprotecting, and then coupling to the target warhead.

PROTAC_Assembly Linker Cbz-PEG2-OTs Intermediate Cbz-Linker-E3 Ligand Linker->Intermediate K2CO3, DMF, 60°C (Ether Formation) Ligand E3 Ligand (e.g., Thalidomide-OH) Ligand->Intermediate K2CO3, DMF, 60°C (Ether Formation) Deprotected NH2-Linker-E3 Ligand Intermediate->Deprotected H2, Pd/C (Cbz Removal) Final PROTAC (Warhead-Linker-E3) Deprotected->Final HATU, DIPEA (Amide Coupling) Warhead Target Warhead-COOH Warhead->Final HATU, DIPEA (Amide Coupling)

Figure 2: Convergent synthesis of a PROTAC using the Cbz-PEG2-OTs activated linker.

Why PEG2?
  • Permeability: Longer PEG chains (PEG4+) often reduce cell permeability due to high polarity. PEG2 offers a "Goldilocks" balance of solubility and permeability.

  • Rigidity: Short PEGs prevent the "hook effect" where the molecule folds back on itself, ensuring the ternary complex (Target-PROTAC-E3) forms efficiently.

Deprotection Protocols

The final step in many sequences is the removal of the Cbz group to liberate the amine.

Method A: Catalytic Hydrogenolysis (Standard)
  • Conditions:

    
    , 
    
    
    
    (1 atm or balloon), MeOH or EtOH.
  • Procedure: Degas the solution of the substrate in MeOH. Add Pd/C (10% w/w). Stir under

    
     atmosphere for 2–12 hours. Filter through Celite.
    
  • Note: This is neutral and mild, preserving acid-sensitive groups (e.g., tert-butyl esters).

Method B: Acidic Cleavage (Alternative)
  • Conditions:

    
     in Acetic Acid.
    
  • Procedure: Stir substrate in HBr/AcOH for 1 hour at RT. Precipitate with diethyl ether.

  • Use Case: Use only if the molecule contains sulfur (which poisons Pd catalysts) or if strictly metal-free conditions are required.

References

  • PubChem. (2025). Compound Summary: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (CAS 145881-74-9).[3][4] National Library of Medicine. [Link]

  • Organic Syntheses. (2010). Preparation of N-[2-(2-Chloroethoxy)ethyl]acetamide (Analogue Protocol). Org. Synth. 2010, 87, 161. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Alcohols: Tosylation and Oxidation. [Link]

  • Total Synthesis. (2023). Cbz Protecting Group: Protection & Deprotection Mechanism. [Link]

Sources

Foundational

purity analysis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

An In-depth Technical Guide on the Purity Analysis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Introduction: The Importance of Purity in Pharmaceutical Intermediates [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Purity Analysis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

Introduction: The Importance of Purity in Pharmaceutical Intermediates

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is of utmost importance as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide details the analytical techniques for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a primary technique for analyzing the purity of moderately polar organic compounds like [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. This method offers high resolution, sensitivity, and reproducibility.

Principle of Separation: RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase and a polar mobile phase are used. Less polar compounds interact more with the stationary phase and elute later.

Method Development Considerations:

  • Column Chemistry: A C18 column is a common choice.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile is often used for effective separation.

  • Detection: The benzyl carbamate group allows for UV detection. A photodiode array (PDA) detector is recommended for assessing peak purity.

Experimental Protocol: RP-HPLC Purity Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 50mM triethylamine (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40 °C[1]
Detection UV at 220 nm[1]
Sample Preparation Dissolve the sample in a suitable solvent to a known concentration.

System Suitability: Before analysis, system performance is verified using parameters like tailing factor, theoretical plates, and repeatability.

Data Analysis: Purity is often determined by the area percent method, where the area of each impurity peak is calculated as a percentage of the total peak area.

Orthogonal Techniques for Comprehensive Analysis

While HPLC is the primary method, other techniques provide a more complete purity profile.

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and any impurities.[2][3][4] NMR and mass spectrometry are complementary techniques that, when combined, can improve metabolite detection and annotation.[5]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it helps determine the molecular weight of impurities, aiding in their identification.[3][6][7]

Visualization of the Analytical Workflow

The following diagram illustrates the workflow for the .

PurityAnalysisWorkflow cluster_SamplePrep Sample Preparation cluster_PrimaryAnalysis Primary Purity Analysis cluster_OrthogonalAnalysis Orthogonal Analysis & Impurity ID cluster_FinalReport Final Assessment Sample [2-(2-Hydroxy-ethoxy)-ethyl]- carbamic acid benzyl ester Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC RP-HPLC-PDA Analysis Dissolution->HPLC Inject GC GC-FID (Volatile Impurities) Dissolution->GC Analyze for Volatiles LC_MS LC-MS (Impurity Identification) Dissolution->LC_MS Characterize Impurities NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR Confirm Structure DataProcessing Chromatographic Data Processing (Area Percent Purity) HPLC->DataProcessing PurityReport Comprehensive Purity Report DataProcessing->PurityReport Quantitative Purity Data GC->PurityReport LC_MS->PurityReport NMR->PurityReport

Caption: A logical workflow for the comprehensive purity analysis of the target compound.

Potential Impurities

Impurities in [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester can arise from starting materials, by-products of the synthesis, or degradation. Common impurities in similar syntheses can include disubstitution products and unreacted starting materials.[8] Benzyl chloride, a potential precursor, can also introduce related impurities.[9] Carbamates and esters can be susceptible to hydrolysis, so proper storage in a dry, inert atmosphere is crucial to prevent degradation.[10]

Conclusion

A thorough requires a multi-faceted approach. A validated RP-HPLC method is essential for quantification, while orthogonal techniques like GC, NMR, and MS are vital for a complete impurity profile. This comprehensive strategy ensures the quality and consistency of this important pharmaceutical intermediate.

References

  • AA Blocks. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Available at: [Link]

  • Google Patents. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11064482, [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15544425, Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139115-92-7, Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • YouTube. How Can We Analyze Carbamate Pesticides?. Available at: [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate

Abstract: This technical guide provides a detailed exploration of the spectroscopic characterization of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate (CAS No: 145881-74-9). In the absence of publicly available experimental sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed exploration of the spectroscopic characterization of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate (CAS No: 145881-74-9). In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with structurally related analogs, we present a comprehensive theoretical framework for the identification and structural elucidation of this molecule. This guide offers predicted spectral data, detailed interpretations, and standardized protocols to aid in the synthesis and analysis of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate.

Introduction

Benzyl 2-(2-hydroxyethoxy)ethylcarbamate is a bifunctional organic molecule featuring a carbamate linkage, a primary alcohol, and an ether group, attached to a flexible ethylene glycol-like spacer.[1][2] The presence of the benzyl carbamate (Cbz) protecting group suggests its utility as a stable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The hydrophilic hydroxyethoxyethyl chain can impart increased water solubility and biocompatibility to parent structures.[3]

Accurate structural confirmation is a critical step in the synthesis and application of such compounds. Spectroscopic techniques are the cornerstone of this process, providing unambiguous evidence of molecular identity and purity. This guide will delve into the predicted spectroscopic signature of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Molecular Structure and Properties
  • IUPAC Name: benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamate[1]

  • Molecular Formula: C₁₂H₁₇NO₄[1][4]

  • Molecular Weight: 239.27 g/mol [1][4]

  • Appearance: Colorless to light yellow liquid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Benzyl 2-(2-hydroxyethoxy)ethylcarbamate, we can predict a characteristic spectrum based on its functional groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35multiplet5HAr-H Protons of the benzene ring of the benzyl group.[5][6]
~5.10singlet2HC₆H₅CH₂ -OMethylene protons of the benzyl group.[7]
~5.40broad singlet1HNH Carbamate N-H proton; often broad and may exchange with D₂O.
~3.70triplet2HHO-CH₂ -Methylene protons adjacent to the hydroxyl group.
~3.55triplet2H-O-CH₂ -CH₂-OHMethylene protons adjacent to the ether oxygen and the terminal CH₂OH.
~3.50triplet2HNH-CH₂-CH₂ -O-Methylene protons adjacent to the ether oxygen and the carbamate nitrogen.
~3.35quartet2HNH-CH₂ -Methylene protons adjacent to the carbamate nitrogen.
~2.50broad singlet1HOH Hydroxyl proton; chemical shift is concentration and temperature dependent.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~156.5C =O (carbamate)Characteristic chemical shift for a carbamate carbonyl carbon.[5]
~136.7Ar-C (quaternary)Quaternary carbon of the benzene ring attached to the benzylic CH₂.[6]
~128.5Ar-C H (ortho, para)Aromatic carbons of the benzyl group.[5][6]
~128.0Ar-C H (meta)Aromatic carbons of the benzyl group.[5][6]
~72.5HO-C H₂-Carbon of the methylene group adjacent to the hydroxyl group.
~70.2-O-C H₂-CH₂-OHCarbon of the methylene group adjacent to the ether oxygen and terminal CH₂OH.
~67.0C₆H₅C H₂-OBenzylic carbon.[6]
~61.7NH-CH₂-C H₂-O-Carbon of the methylene group adjacent to the ether oxygen and carbamate nitrogen.
~41.0NH-C H₂-Carbon of the methylene group adjacent to the carbamate nitrogen.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Diagram: Molecular Structure and Predicted NMR Correlations

FTIR_Workflow cluster_input Input cluster_process FT-IR Analysis cluster_output Interpretation Sample Benzyl 2-(2-hydroxyethoxy)ethylcarbamate FTIR FT-IR Spectrometer Sample->FTIR Irradiation Spectrum Infrared Spectrum FTIR->Spectrum Generates OH_Stretch ~3400 cm⁻¹ (O-H Stretch) Spectrum->OH_Stretch Peak Analysis NH_Stretch ~3300 cm⁻¹ (N-H Stretch) Spectrum->NH_Stretch Peak Analysis CO_Stretch ~1700 cm⁻¹ (C=O Stretch) Spectrum->CO_Stretch Peak Analysis CO_Ether_Stretch ~1100 cm⁻¹ (C-O Stretch) Spectrum->CO_Ether_Stretch Peak Analysis

Caption: Workflow for FT-IR functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 239.1158 (for [M]⁺, calculated for C₁₂H₁₇NO₄) [1]* Protonated Molecule ([M+H]⁺): m/z = 240.1232

  • Sodium Adduct ([M+Na]⁺): m/z = 262.1050

Key Fragmentation Pathways

The fragmentation of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate under electron ionization (EI) or electrospray ionization (ESI) conditions is expected to proceed through several characteristic pathways:

  • Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium ion at m/z = 91 . This is often the base peak in the spectrum.

  • Loss of the Benzyl Group: Cleavage can also result in the loss of the benzyl group, leading to a fragment corresponding to the rest of the molecule.

  • Cleavage of the Ethoxy Linker: Fragmentation along the flexible ethoxy chain can lead to a series of peaks separated by 44 Da (the mass of an ethylene glycol unit).

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization mode: ESI+

    • Capillary voltage: 3-4 kV

    • Drying gas flow and temperature: Optimized for the instrument and solvent.

    • Mass range: m/z 50-500

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure. [8]

Diagram: Predicted Mass Spectrometry Fragmentation

MS_Fragmentation cluster_frags Key Fragments Parent [C₁₂H₁₇NO₄ + H]⁺ m/z = 240.12 Tropylium [C₇H₇]⁺ m/z = 91.05 Parent->Tropylium Loss of C₅H₁₀NO₄ Frag1 [C₅H₁₂NO₄]⁺ m/z = 150.07 Parent->Frag1 Loss of C₇H₇ Frag2 [C₈H₈O₂]⁺ m/z = 136.05 Parent->Frag2 Rearrangement & Loss

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

This technical guide provides a predictive but comprehensive overview of the spectroscopic characterization of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate. The predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data presented herein are based on the fundamental principles of these techniques and comparisons with structurally similar molecules. While experimental validation is pending, this guide serves as a robust starting point for researchers working with this compound, enabling them to anticipate spectral features, design appropriate analytical methods, and confidently interpret their findings. The provided protocols offer standardized approaches to data acquisition, ensuring consistency and comparability across different laboratories.

References

  • ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Retrieved from [Link]

  • (n.d.). 13C; DEPT135; HSQC) and HRMS spectra.
  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross Dehydrogenative Coupling. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

  • PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2022). FTIR analysis for pure components of benzyl benzoate and NNDMF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) Formation and Carboxyl Content during the Ageing of. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. Retrieved from [Link]

  • NIST. (n.d.). Benzyl alcohol. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Bioconjugation of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

Introduction: Strategic Use of a Heterobifunctional PEG Linker In the landscape of modern bioconjugation, the precise and controlled linking of molecules to biological entities is paramount for the development of targete...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Use of a Heterobifunctional PEG Linker

In the landscape of modern bioconjugation, the precise and controlled linking of molecules to biological entities is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester, hereafter referred to as Cbz-PEG2-OH, is a heterobifunctional linker that offers a strategic advantage in this arena. Its architecture, featuring a stable benzyloxycarbonyl (Cbz) protected amine and a terminal primary hydroxyl group, allows for a sequential and controlled conjugation strategy.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Cbz-PEG2-OH in bioconjugation workflows. We will delve into the rationale behind the experimental choices, provide detailed, step-by-step protocols, and discuss the necessary purification and characterization techniques to ensure the integrity of the final bioconjugate. The principles of orthogonal protection are central to the utility of this linker, enabling the selective activation of one functional group while the other remains inert, a concept crucial for multi-step conjugation schemes.[1]

Chemical and Physical Properties

A thorough understanding of the linker's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamatePubChem
Synonyms CBZNH-PEG2-OH, Benzyl 2-(2-hydroxyethoxy)ethylcarbamatePubChem
Molecular Formula C12H17NO4PubChem
Molecular Weight 239.27 g/mol PubChem
Appearance White to off-white solid or viscous oil---
Solubility Soluble in a wide range of organic solvents (e.g., DMF, DMSO, Dichloromethane) and has moderate aqueous solubility.---

Experimental Workflow Overview

The successful bioconjugation of Cbz-PEG2-OH to a target biomolecule, such as a protein or antibody, involves a three-stage process. This workflow is designed to first activate the linker, then conjugate it to the biomolecule, and finally deprotect the linker to reveal a new functional group for subsequent modifications if desired.

G cluster_0 Stage 1: Linker Activation cluster_1 Stage 2: Bioconjugation cluster_2 Stage 3: Deprotection A Cbz-PEG2-OH C Activated Linker (Cbz-PEG2-NHS Ester) A->C Activation B Activation Reagent (e.g., Disuccinimidyl Carbonate) B->C E Cbz-PEG2-Biomolecule Conjugate C->E Conjugation D Target Biomolecule (e.g., Protein with Lysine residues) D->E G Final Bioconjugate (H2N-PEG2-Biomolecule) E->G Cbz Removal F Deprotection Reagent (e.g., H2, Pd/C) F->G

Caption: Overall workflow for the use of Cbz-PEG2-OH in bioconjugation.

Stage 1: Activation of the Hydroxyl Group

The terminal hydroxyl group of Cbz-PEG2-OH is not inherently reactive towards common functional groups on biomolecules like primary amines. Therefore, it must first be activated to create a more electrophilic species. A common and effective method is the conversion of the hydroxyl group to an N-Hydroxysuccinimide (NHS) ester. This is typically achieved using disuccinimidyl carbonate (DSC) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[2][3]

The NHS ester is a highly efficient amine-reactive functional group that readily reacts with primary amines (e.g., the side chain of lysine residues in proteins) under mild basic conditions (pH 7.2-8.5) to form a stable amide bond.[4]

Protocol 1: Activation of Cbz-PEG2-OH to Cbz-PEG2-NHS Ester

Materials:

  • Cbz-PEG2-OH

  • Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Round bottom flask and septa

  • Thin Layer Chromatography (TLC) supplies (silica plates, appropriate solvent system)

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Cbz-PEG2-OH (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add disuccinimidyl carbonate (1.2 equivalents).

  • Base Addition: Slowly add anhydrous pyridine or triethylamine (1.5 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction can be monitored by TLC. The product, Cbz-PEG2-NHS ester, should have a different Rf value than the starting material.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with a mild acid (e.g., 0.1 M HCl) to remove the base, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): If impurities are present, the crude product can be purified by silica gel column chromatography.

  • Storage: The resulting Cbz-PEG2-NHS ester is moisture-sensitive and should be stored under an inert atmosphere at -20°C.[5]

Stage 2: Bioconjugation to a Target Protein

With the activated Cbz-PEG2-NHS ester in hand, the next stage is the conjugation to the target biomolecule. This protocol is optimized for the conjugation to primary amines on a protein, such as the epsilon-amino group of lysine residues.

Protocol 2: Conjugation of Cbz-PEG2-NHS Ester to a Protein

Materials:

  • Cbz-PEG2-NHS ester (freshly prepared or properly stored)

  • Target protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Size Exclusion Chromatography (SEC) column or dialysis cassettes for purification

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer like PBS.

  • Linker Preparation: Immediately before use, dissolve the Cbz-PEG2-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[6]

  • Molar Ratio Calculation: Determine the desired molar excess of the linker to the protein. A 10-20 fold molar excess is a good starting point for achieving a moderate degree of labeling. This may need to be optimized depending on the protein and the desired number of linkers per protein.

  • Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the Cbz-PEG2-NHS ester stock solution. The final concentration of the organic solvent (DMF or DMSO) should ideally be less than 10% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will react with any remaining NHS ester. Incubate for 30 minutes.

  • Purification: Remove the unreacted linker and byproducts by either size exclusion chromatography (SEC) or dialysis against an appropriate buffer. SEC is generally preferred for its speed and efficiency in separating the larger protein conjugate from smaller molecules.[]

Stage 3: Deprotection of the Cbz Group

The final stage in this workflow is the removal of the Cbz protecting group to expose the primary amine. This is a critical step if the newly introduced amine is intended for further modification, for example, in the construction of antibody-drug conjugates (ADCs) where a drug molecule will be attached. The most common and biomolecule-compatible method for Cbz deprotection is catalytic hydrogenolysis.[8][9]

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-PEG2-Protein conjugate

  • Palladium on activated carbon (Pd/C, typically 5-10% w/w)

  • Hydrogen gas (H2) supply (e.g., a hydrogen-filled balloon or a hydrogenation apparatus)

  • An appropriate solvent (e.g., methanol, ethanol, or an aqueous buffer compatible with the protein)

  • Filtration system (e.g., syringe filter with a 0.22 µm membrane)

Procedure:

  • Preparation: The purified Cbz-PEG2-Protein conjugate should be in a suitable solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount of catalyst can vary, but a common starting point is 10-20% by weight relative to the conjugate.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or use a dedicated hydrogenation apparatus. For sensitive biomolecules, ensure the pressure is not excessive.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight. Monitoring the reaction progress is challenging with biomolecules, so empirical optimization of the reaction time is often necessary.

  • Catalyst Removal: Once the reaction is deemed complete, carefully filter the mixture through a 0.22 µm syringe filter to remove the Pd/C catalyst. It is crucial to ensure all the catalyst is removed.

  • Final Purification: The resulting H2N-PEG2-Protein conjugate may require a final purification step, such as SEC, to remove any potential aggregates or byproducts.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Hydrogenolysis cluster_2 Step 3: Work-up A Cbz-PEG2-Protein Conjugate in solution B Add Pd/C catalyst A->B C Introduce H2 gas B->C D Stir at room temperature C->D E Filter to remove Pd/C D->E F Purify by SEC E->F G H2N-PEG2-Protein Conjugate F->G

Caption: Workflow for the Cbz deprotection of the bioconjugate.

Characterization of the Bioconjugate

Thorough characterization at each stage is essential to ensure the success of the bioconjugation process.

1. UV-Vis Spectroscopy:

  • Purpose: To determine the protein concentration and estimate the degree of labeling (DOL), which is the average number of linkers conjugated per protein molecule.

  • Method: Measure the absorbance of the conjugate solution at 280 nm (for the protein) and potentially another wavelength if the linker or a subsequently attached molecule has a distinct absorbance profile. The Beer-Lambert law can be used for quantification.

2. High-Performance Liquid Chromatography (HPLC):

  • Size Exclusion Chromatography (SEC-HPLC):

    • Purpose: To assess the purity of the conjugate and detect the presence of aggregates or unreacted protein. The PEGylated protein will have a larger hydrodynamic radius and thus elute earlier than the unconjugated protein.[10][11]

  • Hydrophobic Interaction Chromatography (HIC-HPLC):

    • Purpose: To determine the distribution of species with different numbers of conjugated linkers. Each attached PEG linker will slightly increase the hydrophobicity of the protein, allowing for separation of species with different DOLs.[12][13][14][15]

3. Mass Spectrometry (MS):

  • Purpose: To confirm the covalent attachment of the linker and determine the precise molecular weight of the conjugate, which allows for an accurate determination of the DOL.[16]

  • Methods:

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides the molecular weight of the intact conjugate.[17][18][19]

    • Electrospray Ionization (ESI) MS: Can also be used for intact mass analysis and is often coupled with liquid chromatography (LC-MS).[20]

Conclusion

The Cbz-PEG2-OH linker provides a robust and versatile platform for the controlled modification of biomolecules. By following the detailed protocols for activation, conjugation, and deprotection outlined in this application note, researchers can confidently generate well-defined bioconjugates. The key to success lies in the careful execution of each step, coupled with rigorous characterization to validate the final product. This strategic approach to bioconjugation is instrumental in advancing the fields of targeted drug delivery, diagnostics, and fundamental biological research.

References

  • Creative PEGWorks. HO-PEG-NHS (Hydroxyl-PEG-NHS ester). [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. [Link]

  • ResearchGate. Different linkers are used to activate polyethylene glycol to create.... [Link]

  • Google Patents.
  • JenKem Technology. Methoxy PEG Succinimidyl Carbonate. [Link]

  • National Institutes of Health. Alkyne- and 1,6-elimination- succinimidyl carbonate – terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation. [Link]

  • PubMed. Purification of pegylated proteins. [Link]

  • ResearchGate. Solid-phase protein PEGylation: Achieving mono-PEGylation through molecular tethering. [Link]

  • National Institutes of Health. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

  • ACS Publications. Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. [Link]

  • Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

  • PubMed. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. [Link]

  • ACS Publications. Bioorthogonal Chemistry and Its Applications. [Link]

  • Agilent Technologies. Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. [Link]

  • ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. [Link]

  • Beilstein Journal of Organic Chemistry. Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). [Link]

  • National Institutes of Health. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]

  • LCGC International. Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations. [Link]

  • Walsh Medical Media. Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]

  • PubMed. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • ResearchGate. Any suggestions on analyzing PEGylated proteins in MALDI-TOF?. [Link]

  • MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link]

  • National Institutes of Health. Developing deprotectase biocatalysts for synthesis. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • American Pharmaceutical Review. Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. [Link]

  • MDPI. Membrane-Based Hybrid Method for Purifying PEGylated Proteins. [Link]

  • CovalX. MALDI Linear TOF Mass Spectrometry of PEGylated (Glyco)proteins. [Link]

  • ResearchGate. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link]

  • University of Bristol. 1.2 Deprotection: The Concept of Orthogonal Sets. [Link]

Sources

Application

Application Note: Strategic Integration of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate in ADC Linker Design

Abstract & Core Utility Benzyl 2-(2-hydroxyethoxy)ethylcarbamate (commonly referred to as Cbz-PEG2-OH or N-Cbz-2-(2-hydroxyethoxy)ethylamine ) is a critical heterobifunctional building block in the synthesis of Antibody-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

Benzyl 2-(2-hydroxyethoxy)ethylcarbamate (commonly referred to as Cbz-PEG2-OH or N-Cbz-2-(2-hydroxyethoxy)ethylamine ) is a critical heterobifunctional building block in the synthesis of Antibody-Drug Conjugates (ADCs).

In the "Magic Bullet" paradigm of ADCs, hydrophobic cytotoxic payloads (e.g., PBD dimers, Maytansinoids, Auristatins) often cause the antibody-linker-payload complex to aggregate, leading to rapid hepatic clearance and immunogenicity. This molecule serves as a hydrophilicity-modulating spacer . It introduces a short, discrete polyethylene glycol (PEG2) unit that shields the hydrophobic payload, improving the physicochemical properties of the final conjugate without introducing the steric bulk or vacuolization issues associated with long-chain PEGs.

Key Functional Roles:
  • Solubility Enhancement: Increases the aqueous solubility of hydrophobic payloads.

  • Orthogonal Protection: The Cbz (benzyloxycarbonyl) group provides robust amine protection that is stable to acidic/basic conditions used in payload modification but is selectively cleavable via hydrogenolysis.

  • Spacer Flexibility: The ethylene glycol units reduce steric hindrance, improving the accessibility of enzymes (e.g., Cathepsin B) to cleavable linker sites.

Mechanism of Action: The "Hydrophilic Shield"

The successful application of Cbz-PEG2-OH relies on its transformation into a bifunctional linker that connects the cytotoxic payload to the antibody (or the cleavable trigger).

Chemical Architecture

The molecule consists of three distinct functional zones:

  • Zone A (Cbz Group): A temporary "cap" protecting the amine. This amine will eventually bind to the cleavable trigger (e.g., Val-Cit-PAB) or the antibody attachment site.

  • Zone B (PEG2 Spacer): The 2-(2-hydroxyethoxy)ethyl chain. This is the "solubility engine."

  • Zone C (Terminal Hydroxyl): The reactive handle. This is typically oxidized to a carboxylic acid or activated (e.g., to a tosylate) to attach the cytotoxic payload.

Pathway Diagram: From Raw Material to ADC

The following diagram illustrates the workflow of converting Cbz-PEG2-OH into a functional ADC linker.

ADC_Synthesis_Workflow cluster_legend Process Stages RawMaterial Cbz-PEG2-OH (Starting Material) Activation Activation (Oxidation to -COOH) RawMaterial->Activation Jones Reagent or TEMPO PayloadCoupling Payload Coupling (Amide/Ester Bond) Activation->PayloadCoupling Payload-NH2 Deprotection Cbz Removal (Hydrogenolysis) PayloadCoupling->Deprotection H2, Pd/C LinkerAssembly Linker-Payload Assembly Deprotection->LinkerAssembly Attach Peptide (e.g., Val-Cit) Bioconjugation mAb Conjugation (Final ADC) LinkerAssembly->Bioconjugation Cysteine/Lysine Conjugation

Caption: Step-wise transformation of Cbz-PEG2-OH into a functional Antibody-Drug Conjugate.

Experimental Protocols

Protocol A: Activation of Cbz-PEG2-OH to Cbz-PEG2-COOH

Context: The hydroxyl group is rarely used directly for conjugation. The standard industry practice is to oxidize it to a carboxylic acid, creating Cbz-PEG2-COOH , which can then react with amine-containing payloads.

Reagents:

  • Benzyl 2-(2-hydroxyethoxy)ethylcarbamate (Starting Material)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Catalyst

  • BAIB (Bis(acetoxy)iodo)benzene) - Co-oxidant

  • Dichloromethane (DCM) / Water mixture

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate in a 1:1 mixture of DCM and water (0.1 M concentration).

  • Catalyst Addition: Add 0.2 eq of TEMPO and 2.5 eq of BAIB.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 4–6 hours. Monitor via TLC or LC-MS (Target Mass: M+14).

    • Critical Control Point: Ensure the pH remains slightly acidic to neutral; basic conditions may compromise the Cbz group.

  • Quenching: Quench with aqueous sodium thiosulfate.

  • Extraction: Acidify the aqueous layer to pH 2–3 with 1N HCl and extract with Ethyl Acetate. The product (Cbz-PEG2-COOH) will partition into the organic phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (MeOH/DCM gradient).

Protocol B: Cbz Deprotection (Hydrogenolysis)

Context: Once the payload is attached to the "Right" side (the oxidized hydroxyl end), the "Left" side (the amine) must be exposed to attach the cleavable linker (e.g., Val-Cit) or the antibody reactive group (e.g., Maleimide).

Reagents:

  • Cbz-PEG2-Payload construct

  • Pd/C (Palladium on Carbon, 10% w/w)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas (balloon or reactor)

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected intermediate in degassed Methanol.

  • Catalyst Loading: Carefully add 10 wt% of Pd/C under an inert atmosphere (Nitrogen/Argon) to prevent ignition.

  • Hydrogenation: Purge the vessel with Hydrogen gas. Stir under H₂ atmosphere (1 atm is usually sufficient) for 2–12 hours.

    • Expert Insight: If the payload contains sulfur (e.g., certain maytansinoids), Pd/C may be poisoned. In such cases, use acid-labile protection strategies or specialized poisoning-resistant catalysts.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield the free amine (NH₂-PEG2-Payload). This intermediate is unstable and should be used immediately in the next coupling step.

Analytical Characterization & Quality Control

To ensure the integrity of the linker synthesis, the following parameters must be validated.

ParameterMethodAcceptance CriteriaRationale
Identity 1H-NMR (DMSO-d6)Distinct benzylic protons at ~5.0 ppm (s, 2H) and aromatic signals (7.3 ppm).Confirms the Cbz group is intact.
Purity HPLC (Reverse Phase)> 95% Area Under Curve (AUC)Impurities in the linker can lead to heterogeneous ADCs with variable toxicity.
Mass LC-MS (ESI+)[M+H]+ or [M+Na]+ within 0.1 DaVerifies no side-reactions (e.g., over-oxidation) occurred.
Water Content Karl Fischer< 0.5%Excess water interferes with subsequent NHS-ester activation.

Strategic Advantages in ADC Development[1][2][3]

Improving Pharmacokinetics (PK)

Data indicates that ADCs with hydrophobic linkers often suffer from non-specific uptake by the liver (hepatotoxicity). By incorporating the PEG2 spacer derived from this molecule:

  • Clearance: The hydrophilic nature reduces non-specific binding to plasma proteins.

  • DAR Tolerance: It allows for higher Drug-Antibody Ratios (DAR 4-8) without precipitating the antibody.

Comparative Analysis: Short vs. Long PEG

Why use PEG2 (from this molecule) instead of PEG24?

PEG_Comparison cluster_short Short PEG (PEG2-4) cluster_long Long PEG (PEG12-24) Benefit1 High Stability Benefit2 Low Immunogenicity Benefit3 Fast Tumor Penetration Risk1 Vacuolization Risk Risk2 Steric Shielding of Cleavage Site Risk3 Slower Diffusion

Caption: Trade-offs between short PEG spacers (derived from Cbz-PEG2-OH) and long PEG chains.

References

  • ADC Review. PEGs and Antibody-drug Conjugates: A Versatile Approach. (2018). Retrieved from [Link]

  • National Institutes of Health (PubChem). Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Compound Summary. Retrieved from [Link][1]

Sources

Method

Advanced Bioconjugation Strategies: Functionalization and Attachment of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester to Proteins

Executive Summary & Strategic Rationale Target Molecule: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Common Nomenclature: Cbz-PEG2-OH or Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate. Functional Class: Heterobif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Common Nomenclature: Cbz-PEG2-OH or Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate. Functional Class: Heterobifunctional Linker / Short-chain PEG Spacer.

This Application Note details the chemical methodology for grafting Cbz-PEG2-OH onto protein surfaces. This molecule features a primary hydroxyl group (-OH) and a Carboxybenzyl (Cbz)-protected amine. Because primary alcohols are chemically inert towards protein functional groups (amines, thiols) under physiological conditions, the hydroxyl group must be activated prior to conjugation.

The Core Strategy: The most robust method for attaching primary PEG-alcohols to protein lysines is the Succinimidyl Carbonate (SC) method. This involves a two-step workflow:

  • Activation: Conversion of the hydroxyl group to a succinimidyl carbonate (SC) ester using N,N'-Disuccinimidyl Carbonate (DSC) in an organic solvent.

  • Conjugation: Nucleophilic attack by protein surface amines (Lysine

    
    -NH
    
    
    
    ) on the SC ester, forming a stable carbamate (urethane) linkage .

Why this Linker?

  • Spacer Function: The PEG2 unit provides a short, hydrophilic spacer (approx. 10 Å) that reduces steric hindrance and aggregation.

  • Masked Functionality: The Cbz group protects the terminal amine. This is particularly useful for generating antibodies against the carbamate motif or for multi-step surface engineering where the Cbz is removed (via catalytic transfer hydrogenation) to reveal a reactive amine for subsequent drug loading.

Reaction Mechanism & Pathway

The following diagram illustrates the activation of Cbz-PEG2-OH followed by its conjugation to a protein lysine residue.

G Start Cbz-PEG2-OH (Primary Alcohol) Intermediate Cbz-PEG2-SC (Activated Ester) Start->Intermediate Step 1: Activation (Acetonitrile, TEA, 25°C) DSC DSC (Activator) DSC->Intermediate Product Protein-NH-CO-O-PEG2-NH-Cbz (Stable Conjugate) Intermediate->Product Step 2: Conjugation (PBS pH 8.0) Protein Protein-NH2 (Lysine) Protein->Product

Figure 1: Reaction pathway for the activation of Cbz-PEG2-OH with DSC and subsequent conjugation to protein Lysine residues via carbamate bond formation.

Phase 1: Chemical Activation (Synthesis of Cbz-PEG2-SC)

Objective: Convert the inert hydroxyl group of Cbz-PEG2-OH into a reactive Succinimidyl Carbonate (SC) ester. Criticality: This reaction must be performed in anhydrous conditions. Water will hydrolyze the DSC reagent and the activated product.

Materials Required
  • Substrate: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (Cbz-PEG2-OH).

  • Reagent: N,N'-Disuccinimidyl carbonate (DSC) [Sigma-Aldrich].

  • Base: Triethylamine (TEA) or Pyridine (Anhydrous).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Equipment: Round-bottom flask, Nitrogen/Argon line, Rotary evaporator.

Protocol Steps
  • Preparation: Dissolve 1.0 mmol (approx. 253 mg) of Cbz-PEG2-OH in 10 mL of anhydrous Acetonitrile (MeCN) in a dry round-bottom flask under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Activation: Add 1.5 mmol (384 mg) of DSC to the solution.

  • Catalysis: Dropwise, add 3.0 mmol (418 µL) of Triethylamine (TEA) .

    • Observation: The solution may become slightly cloudy or turn yellow as N-hydroxysuccinimide is released.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[1][2] The starting alcohol spot should disappear.[3]

  • Workup (Option A - Precipitation): If the product is solid, precipitate by adding the reaction mixture into cold diethyl ether (10x volume).

  • Workup (Option B - Extraction):

    • Evaporate the MeCN under reduced pressure.[3]

    • Redissolve the residue in Chloroform (

      
      ).
      
    • Wash quickly with slightly acidic water (0.1 M HCl) to remove excess TEA, followed by Brine. Note: Do not use basic washes, as this will hydrolyze the SC ester.

    • Dry over

      
      , filter, and evaporate to dryness.
      
  • Storage: The resulting Cbz-PEG2-SC is a moisture-sensitive reactive intermediate. Use immediately or store desiccated at -20°C under Argon.

Phase 2: Protein Conjugation Protocol

Objective: Covalent attachment of the activated Cbz-PEG2-SC to protein Lysine residues. Mechanism: The


-amino group of Lysine attacks the carbonyl of the succinimidyl carbonate, releasing N-hydroxysuccinimide (NHS) and forming a carbamate bond.
Materials Required
  • Protein: Target protein (e.g., BSA, IgG) in solution (1–10 mg/mL).

  • Activated Linker: Cbz-PEG2-SC (prepared in Phase 1).

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 8.0 – 8.5.

    • Note: Avoid buffers containing primary amines (Tris, Glycine) as they will compete with the protein.

  • Solvent: Dry DMSO or DMF (for dissolving the linker).

Protocol Steps
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS, Borate, or Bicarbonate) at pH 8.0–8.5.

    • Why pH 8.0? Lysine amines need to be deprotonated (neutral) to act as nucleophiles. Lower pH (<7.5) significantly reduces reaction efficiency.

  • Linker Solubilization: Dissolve the Cbz-PEG2-SC in anhydrous DMSO or DMF to a concentration of 10–50 mM.

  • Mixing: Slowly add the linker solution to the protein solution while gently vortexing.

    • Stoichiometry: Use a 10 to 50-fold molar excess of linker over protein.

    • Example: For 1 mL of IgG (150 kDa, 5 mg/mL, ~33 µM), add 330–1650 µM of linker.

    • Solvent Limit: Keep the final DMSO/DMF volume <10% to prevent protein denaturation.

  • Incubation: Incubate the reaction at Room Temperature for 1–2 hours or at 4°C overnight with gentle agitation (end-over-end rotation).

  • Quenching: Add 1 M Glycine or Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted linker. Incubate for 15 minutes.

  • Purification: Remove excess small molecules using a Desalting Column (e.g., PD-10, Sephadex G-25) or Dialysis against PBS (pH 7.4).

Phase 3: Characterization & Quality Control

Quantitative Analysis Table
MethodAnalytePurposeExpected Result
TNBS Assay Free AminesDetermine Degree of Labeling (DOL)Reduction in free amines compared to native protein.
MALDI-TOF MS Intact ProteinMass Shift AnalysisMass increase corresponding to

.
SDS-PAGE Protein SizePurity & Aggregation CheckSlight upward shift in bands; no high-MW aggregates.
UV-Vis Cbz GroupDirect QuantificationAbsorbance peak at ~258 nm (Cbz aromatic ring).
Calculation of Degree of Labeling (DOL) via UV

The Cbz group absorbs UV light, which allows for direct quantification if the protein's extinction coefficient is known.

  • 
     at 258 nm (Weak absorber).
    
  • Note: Because the extinction coefficient of Cbz is low and overlaps with protein aromatics (280 nm), MALDI-TOF or TNBS (Trinitrobenzenesulfonic acid) assay is more accurate for this specific conjugate.

TNBS Assay Protocol (Simplified)
  • Incubate Native Protein and Conjugate with 0.01% TNBS in Bicarbonate buffer.

  • Measure Absorbance at 335 nm.

  • 
    .
    

Strategic Considerations: Deprotection

Researchers often ask: Can I remove the Cbz group after conjugation to reveal the amine?

  • Challenge: The Cbz (Benzyloxycarbonyl) group is typically removed via Hydrogenolysis (

    
    , Pd/C) or Strong Acid  (HBr/AcOH). Both conditions are harsh and likely to denature most proteins.
    
  • Alternative: If the goal is to have a reactive amine on the protein, it is chemically superior to use a Heterobifunctional NHS-PEG-Amine (where the amine is Boc-protected, as Boc can be removed with milder acid like TFA, though still risky for proteins) or, ideally, an NHS-PEG-Azide for click chemistry.

References

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials, 22(5), 405-417. Link

  • Miron, T., & Wilchek, M. (1993). A Simplified Method for the Preparation of Succinimidyl Carbonate Polyethylene Glycol for Coupling to Proteins. Bioconjugate Chemistry, 4(6), 568-569. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 18: PEGylation and Synthetic Polymer Modification. Link

  • Goddard, P., et al. (1989). Novel active esters of polyethylene glycol and their utility in protein modification. Journal of Controlled Release, 10, 5-6.

Sources

Application

Application Note: Strategic Deprotection of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate

Executive Summary This guide details the protocol for the removal of the benzyloxycarbonyl (Cbz/Z) protecting group from benzyl 2-(2-hydroxyethoxy)ethylcarbamate to yield 2-(2-aminoethoxy)ethanol (Diglycolamine). This tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the removal of the benzyloxycarbonyl (Cbz/Z) protecting group from benzyl 2-(2-hydroxyethoxy)ethylcarbamate to yield 2-(2-aminoethoxy)ethanol (Diglycolamine).

This transformation is a critical step in the synthesis of PEG-based linkers for Antibody-Drug Conjugates (ADCs) and PROTACs. The target product is a highly polar, hygroscopic amino alcohol. Consequently, standard aqueous extraction workups are inefficient and result in significant yield loss. This protocol prioritizes Catalytic Hydrogenolysis , a method selected for its high atom economy and the ability to isolate the product via simple filtration and evaporation, avoiding aqueous partitioning entirely.

Key Chemical Data
ParameterSubstrateProduct
Name Benzyl 2-(2-hydroxyethoxy)ethylcarbamate2-(2-aminoethoxy)ethanol
Formula C₁₄H₂₁NO₅C₄H₁₁NO₂
MW 283.32 g/mol 105.14 g/mol
State Viscous Oil / Low melting solidViscous Liquid
Boiling Point High (Decomposes)~223°C (760 mmHg)
Solubility MeOH, EtOH, EtOAc, DCMWater, MeOH, EtOH (Immiscible in Hexane)

Strategic Analysis & Mechanism

Why Hydrogenolysis?

While Cbz groups can be removed via acid hydrolysis (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃), these methods are suboptimal for this substrate.

  • Polarity Mismatch: The product is water-soluble.[1] Acidic cleavage requires neutralization, generating salts that are difficult to separate from the polar amino alcohol.

  • Atom Economy: Hydrogenolysis yields only toluene (volatile) and CO₂ (gas) as byproducts.

  • Ether Stability: The internal ether linkage is stable to standard hydrogenation conditions.

Reaction Mechanism

The reaction proceeds via a heterogeneous catalytic cycle on the Palladium surface.

  • Adsorption: The alkene of the phenyl ring coordinates to the Pd surface.

  • Oxidative Addition: Hydrogen is adsorbed onto the catalyst.

  • Hydrogenation: The benzylic C-O bond is cleaved, releasing toluene.

  • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release CO₂ and the free amine.

G Substrate Cbz-Substrate (Adsorption) Complex Pd-Complex (Insertion) Substrate->Complex Pd_H2 Pd/C Surface (H2 Activation) Pd_H2->Complex Cleavage Bond Cleavage Complex->Cleavage Hydrogenolysis Intermed Carbamic Acid (Unstable) Cleavage->Intermed - Toluene Products Product + Toluene + CO2 Intermed->Products - CO2 (Spontaneous)

Figure 1: Mechanistic pathway of Pd-catalyzed Cbz deprotection.

Detailed Protocol: Catalytic Hydrogenolysis

Materials & Equipment[3][4][5][6][7]
  • Substrate: Benzyl 2-(2-hydroxyethoxy)ethylcarbamate (1.0 equiv).

  • Catalyst: 10% Pd/C (wet support, Degussa type E101 or similar). Note: Use wet catalyst (50% H₂O) to minimize pyrophoric risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2] Grade: ACS Reagent or HPLC.

  • Hydrogen Source: H₂ Balloon (1 atm) or Parr Shaker (30-50 psi).

  • Filtration: Celite® 545 filter aid, sintered glass funnel.

Step-by-Step Procedure
Phase 1: Setup and Safety
  • Inerting: Flush a round-bottom flask with Nitrogen or Argon.

  • Catalyst Addition (CRITICAL):

    • Weigh 10 wt% of Pd/C relative to the substrate mass (e.g., if using 1g substrate, use 100mg catalyst).

    • Safety: Add the catalyst to the flask first under inert gas.[3] If using dry catalyst, add a small amount of water or toluene to "wet" it before adding flammable solvent. This prevents sparking.[4]

  • Solvent Addition: Dissolve the substrate in MeOH (concentration ~0.1 M to 0.2 M) and carefully add this solution to the flask containing the catalyst.

    • Why: Adding solution to catalyst prevents catalyst from sticking to the flask walls above the solvent line.

Phase 2: Hydrogenation
  • Purge: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line and a second needle connected to the H₂ source (balloon).

  • Cycle: Evacuate carefully (do not boil solvent) and backfill with H₂. Repeat 3 times.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) under H₂ atmosphere (balloon pressure is sufficient).

    • Time: Typically 2–6 hours.

    • Monitoring: Check TLC (See Section 5).[2]

Phase 3: Workup (Filtration & Isolation)
  • Purge: Remove H₂ source. Flush system with Nitrogen for 5 minutes.

  • Filtration:

    • Prepare a pad of Celite in a sintered glass funnel.

    • Wet the Celite with MeOH.

    • Filter the reaction mixture through the pad to remove Pd/C.

    • Wash: Rinse the filter cake with 3 volumes of MeOH to ensure all polar product is eluted.

    • Safety: Do not suck the Pd/C filter cake dry.[3] Keep it wet with water/solvent and dispose of immediately in a dedicated waste container (pyrophoric hazard).

  • Concentration: Evaporate the filtrate using a rotary evaporator (40°C bath, <20 mbar).

    • Note: The byproduct toluene will azeotrope with MeOH/EtOH.

  • Drying: Dry the resulting oil under high vacuum (<1 mbar) for 4 hours to remove trace solvent.

Expected Result
  • Appearance: Colorless to pale yellow viscous liquid.

  • Yield: >95% is typical.

  • Purity: Usually sufficient for next steps. If purification is required, vacuum distillation is preferred over chromatography.

Workflow Start Start: Cbz-Substrate Dissolve Dissolve in MeOH (0.1 M) Start->Dissolve CatAdd Add 10% Pd/C (Under Argon) Dissolve->CatAdd H2_Cycle Purge & Backfill H2 (3 Cycles) CatAdd->H2_Cycle Stir Stir RT, 2-6 hrs H2_Cycle->Stir Check TLC Check (Ninhydrin) Stir->Check Check->Stir Incomplete Filter Filter (Celite) Check->Filter Complete Evap Rotary Evaporation Filter->Evap Final Product: Amino-PEG-Alcohol Evap->Final

Figure 2: Operational workflow for batch hydrogenation.

Alternative Protocol: Transfer Hydrogenation

Use this if H₂ gas cylinders or balloons are restricted in your facility.

  • Setup: Dissolve substrate in MeOH (0.1 M). Add 10% Pd/C (10 wt%).

  • Reagent: Add Ammonium Formate (5.0 equiv) or 1,4-Cyclohexadiene (10.0 equiv).

  • Reaction: Heat to mild reflux (60°C) or stir at RT (slower). Ammonium formate decomposes to release H₂ and NH₃ in situ.

  • Workup: Filter through Celite. Concentrate.

    • Note: Ammonium formate leaves a residue (excess salt). The residue must be triturated with EtOAc (product dissolves, salt doesn't) or sublimed off, which complicates the purification of this specific polar product. Standard H₂ gas is preferred.

Process Analytical Technology (PAT)

Thin Layer Chromatography (TLC)[5][9]
  • Mobile Phase: 10% Methanol in Dichloromethane (DCM) + 1% Ammonium Hydroxide (NH₄OH).

    • Note: The NH₄OH is vital to prevent the amine product from streaking.

  • Visualization:

    • UV (254 nm): Shows Starting Material (Cbz group). Product is UV Silent.

    • Ninhydrin Stain: Heat required.[2] Product (primary amine) turns Dark Blue/Purple .

    • KMnO₄: Stains the alcohol/ether backbone (Yellow/Brown).

Interpretation
  • Starting Material: UV Active (+), Ninhydrin (-).

  • Product: UV Silent (-), Ninhydrin (+).

  • Completion: Disappearance of the UV-active spot.

Troubleshooting & Critical Control Points

IssueProbable CauseSolution
Reaction Stalled Catalyst poisoning (S or N impurities).Filter mixture, add fresh catalyst. Ensure solvent is HPLC grade.
Low Yield Product lost in aqueous workup.Do not use water extraction. Use filtration and evaporation only.
Impure Product Residual Toluene or solvent.High vacuum drying (mild heat, 40°C).
Product Solidifies Carbonate formation.The product absorbs CO₂ from air. Store under Argon/Nitrogen.

Safety Information (E-E-A-T)

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric . It can ignite solvent vapors instantly upon exposure to air.

    • Mitigation: Always use "wet" type (50% water) catalyst. Keep the catalyst damp during filtration. Dispose of in a water-filled container.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.

  • Product Handling: 2-(2-aminoethoxy)ethanol is corrosive and a skin irritant. Wear nitrile gloves and eye protection.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on Cbz removal conditions).

  • Felpin, F.-X., & Fouquet, E. (2010).[6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[6] Chemistry – A European Journal, 16(41), 12440–12445.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15544425, Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate.[7]

    • [7]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Palladium on Carbon.[4][8][3]

Sources

Method

application of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester in hydrogel formation

Application Note: Functionalizing PEG Hydrogels using [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Executive Summary Molecule: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Common Names: Cbz-PEG2-OH,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalizing PEG Hydrogels using [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

Executive Summary

Molecule: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Common Names: Cbz-PEG2-OH, N-Cbz-2-(2-hydroxyethoxy)ethylamine CAS: 105627-00-5 (generic for Cbz-PEG-OH derivatives) / 145881-74-9 (Specific) Role: Heterobifunctional Linker & Hydrogel Precursor

This application note details the use of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (hereafter Cbz-PEG2-OH ) in the engineering of bioactive hydrogels. Unlike standard PEG monomers, this molecule acts as a "protected anchor." It allows researchers to incorporate latent amine functionalities into a hydrogel network. The Benzyl carbamate (Cbz) group protects the amine during radical polymerization, preventing chain transfer or inhibition. Post-polymerization deprotection exposes a primary amine, serving as a high-fidelity attachment point for peptides (e.g., RGD), proteins, or small-molecule drugs.

Chemical Basis & Mechanism[1]

The utility of Cbz-PEG2-OH lies in its orthogonality .

  • Hydroxyl Group (-OH): The reactive handle for incorporating the molecule into the polymer backbone (via acrylation).

  • PEG Spacer (PEG2): Provides flexibility and reduces steric hindrance, ensuring the final conjugated ligand is accessible to cells.

  • Cbz Protecting Group: Stable against basic conditions and radical species generated during photo-polymerization (unlike Fmoc, which is base-labile, or Boc, which is acid-labile but hydrophobic).

Workflow Visualization

G Start Cbz-PEG2-OH (Precursor) Step1 Acrylation (Acryloyl Chloride) Start->Step1 Inter1 Cbz-PEG2-Acrylate (Monomer) Step1->Inter1 Esterification Step2 Co-Polymerization (PEG-DA + LAP) Inter1->Step2 Gel Cbz-Protected Hydrogel Step2->Gel UV Crosslinking Step3 Deprotection (H2/Pd or HBr) Gel->Step3 Active Amino-Functionalized Hydrogel (-NH2) Step3->Active Cbz Removal Step4 Conjugation (NHS-Ligand) Active->Step4 Final Bioactive Hydrogel Step4->Final Ligand Attachment

Figure 1: End-to-end workflow for converting Cbz-PEG2-OH into a bioactive hydrogel interface.

Experimental Protocols

Protocol A: Synthesis of the Photo-Reactive Monomer (Cbz-PEG2-Acrylate)

Before hydrogel formation, the hydroxyl group must be converted to an acrylate ester.

Reagents:

  • Cbz-PEG2-OH (1.0 eq)

  • Acryloyl Chloride (1.2 eq) [Sigma 16721]

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Dissolve Cbz-PEG2-OH in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon atmosphere. Cool to 0°C in an ice bath.

  • Base Addition: Add TEA dropwise. Stir for 10 minutes.

  • Acrylation: Add Acryloyl Chloride dropwise over 20 minutes. The solution will turn cloudy as TEA·HCl salts precipitate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Filter off the precipitate. Wash the filtrate with 1M HCl (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Verify structure via ¹H-NMR (Look for acrylate vinyl protons at 5.8–6.4 ppm).

Critical Checkpoint: Ensure complete removal of Acryloyl Chloride. Residual acid chloride will acidify the hydrogel precursor solution, potentially causing premature gelation or cell toxicity.

Protocol B: Hydrogel Formation (Co-Polymerization)

Incorporating the linker into a bulk hydrogel network.

Reagents:

  • Poly(ethylene glycol) Diacrylate (PEG-DA, MW 3.4kDa or 10kDa) as the crosslinker.

  • Cbz-PEG2-Acrylate (Synthesized in Protocol A).

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959.

  • Buffer: PBS (pH 7.4).

Formulation Table:

ComponentConcentrationRole
PEG-DA 10% (w/v)Structural Backbone
Cbz-PEG2-Acrylate 1–5 mMFunctional Linker
LAP 0.05% (w/v)Photoinitiator
PBS SolventPhysiological Buffer

Procedure:

  • Preparation: Dissolve PEG-DA and Cbz-PEG2-Acrylate in PBS. Vortex until clear.

  • Degassing: Sonicate for 5 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).

  • Casting: Pipette solution into a mold (e.g., between glass slides with a 1mm spacer or into a well plate).

  • Crosslinking: Expose to UV/Blue light (405 nm for LAP, 365 nm for Irgacure) at 10 mW/cm² for 2–5 minutes.

  • Washing: Wash the hydrogel 3x with PBS to remove unreacted monomers and initiator.

Protocol C: Deprotection & Ligand Conjugation

The most challenging step. Cbz removal requires specific conditions that must be compatible with the hydrogel.

Strategy Selection:

  • Option 1: Catalytic Hydrogenolysis (Recommended for Thin Films/Microgels).

    • Mechanism:[1][2][3][4] H₂ gas + Pd/C catalyst cleaves the Cbz to Toluene + CO₂ + Amine.

    • Protocol: Incubate hydrogels in Methanol/Water (1:1) containing suspended Pd/C (10 wt%). Bubble H₂ gas gently for 4–6 hours.

    • Note: Removing Pd/C from a bulk gel is difficult. This is best for microgels where the catalyst can be filtered out, or surface films .

  • Option 2: Acidolysis (HBr/AcOH) (Recommended for Bulk Gels).

    • Mechanism:[1][2][3][4] Strong acid cleavage.[1]

    • Protocol: Swell hydrogel in 33% HBr in Acetic Acid for 1–2 hours. Wash extensively with buffer.

    • Warning: This may hydrolyze ester bonds in the PEG-DA backbone. Use only if the backbone is stable (e.g., PEG-diacrylamide) or if degradation is acceptable.

Ligand Conjugation (Post-Deprotection):

  • Activation: Prepare a solution of NHS-Ester functionalized ligand (e.g., NHS-RGD peptide) in PBS (pH 8.0).

  • Reaction: Incubate the deprotected (Amine-functionalized) hydrogel in the ligand solution for 2–4 hours at RT.

  • Quenching: Wash with Tris buffer (pH 8.0) to quench unreacted NHS esters.

Critical Analysis & Troubleshooting

Why use Cbz over Fmoc or Boc?
  • Boc: Requires Trifluoroacetic acid (TFA) for removal. TFA will dissolve/degrade most PEG-acrylate hydrogels instantly.

  • Fmoc: Removed by Piperidine (Base). While milder, Fmoc is very hydrophobic and can cause the monomer to aggregate in aqueous prepolymer solutions.

  • Cbz: Offers the best balance. It is stable during radical polymerization and does not interfere with the radical species. However, its removal (Hydrogenolysis) is diffusion-limited in solids.

Recommendation: If deep-tissue functionalization is required (not just surface), perform the deprotection on the monomer (Protocol A -> Deprotect -> Protocol B) .

  • Revised Path: Synthesize Cbz-PEG2-Acrylate

    
     Deprotect to Amino-PEG2-Acrylate (in solution) 
    
    
    
    Conjugate Ligand
    
    
    Polymerize the Ligand-Monomer directly. This avoids the need to deprotect inside the solid gel.
Troubleshooting Table
IssueProbable CauseSolution
Monomer precipitates in PBS Cbz group is hydrophobic.Add small amount of DMSO (up to 10%) to the prepolymer solution or reduce Cbz-monomer concentration.
Gel is too soft Mono-acrylate (Cbz-PEG2-Acrylate) acts as a chain terminator.Increase PEG-DA concentration or reduce Cbz-monomer ratio.
Low conjugation efficiency Incomplete deprotection of Cbz.Verify deprotection via TNBS assay (turns orange with free amines). Switch to solution-phase conjugation (Revised Path).

References

  • Polyethylene Glycol Hydrogels for Biomedical Applications. Source:Biomacromolecules (2023).[] Context: General mechanisms of PEG-DA crosslinking and functionalization. URL:[Link] (Generalized Landing)

  • Orthogonal Protecting Groups in Organic Synthesis. Source:Total Synthesis (2023). Context: Mechanisms of Cbz stability and deprotection (Hydrogenolysis vs. Acidolysis).[1] URL:[Link]

  • Synthesis of Functionalized Hydrogels via Thiol-Ene and Acrylate Chemistry. Source:National Institutes of Health (PMC). Context: Protocols for incorporating mono-functional acrylates into bulk networks. URL:[Link]

  • PubChem Compound Summary: Benzyl [2-(2-hydroxyethoxy)ethyl]carbamate. Source:[6][7]National Library of Medicine. Context: Chemical and physical properties of the specific linker molecule.[8][9] URL:[Link]

Sources

Application

Application Notes and Protocols: Benzyl 2-(2-hydroxyethoxy)ethylcarbamate for Advanced Drug Delivery Systems

Introduction: A Multifunctional Building Block for Next-Generation Drug Delivery In the landscape of advanced drug delivery, the rational design of carrier materials is paramount to achieving therapeutic efficacy while e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Next-Generation Drug Delivery

In the landscape of advanced drug delivery, the rational design of carrier materials is paramount to achieving therapeutic efficacy while ensuring patient safety. Benzyl 2-(2-hydroxyethoxy)ethylcarbamate emerges as a promising and versatile building block for the synthesis of novel drug delivery systems. Its unique molecular architecture, featuring a terminal hydroxyl group for polymerization, a biocompatible ethoxy linker, and a carbamate moiety, offers a compelling platform for the creation of sophisticated drug carriers such as nanoparticles and hydrogels.

The carbamate group is a key structural motif in many approved drugs and prodrugs, valued for its chemical stability and ability to participate in hydrogen bonding.[1][2] This inherent stability, coupled with the hydrophilic nature of the ethoxy chain, suggests that polymers derived from benzyl 2-(2-hydroxyethoxy)ethylcarbamate will exhibit favorable biocompatibility and degradation profiles.[3][4] The terminal hydroxyl group provides a reactive handle for polymerization, enabling the construction of well-defined polymer architectures. Furthermore, the benzyl carbamate can serve as a protective group, which can be selectively removed to reveal a primary amine for further functionalization, such as ligand conjugation for targeted drug delivery.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of benzyl 2-(2-hydroxyethoxy)ethylcarbamate in the formulation of advanced drug delivery systems. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Physicochemical Properties of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate

A thorough understanding of the physicochemical properties of benzyl 2-(2-hydroxyethoxy)ethylcarbamate is essential for its effective utilization in the synthesis of drug delivery systems.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₄[5]
Molecular Weight 239.27 g/mol [5]
Appearance Colorless to light yellow liquid[5]
IUPAC Name benzyl N-[2-(2-hydroxyethoxy)ethyl]carbamate[5]
SMILES C1=CC=C(C=C1)COC(=O)NCCOCCO[5]
CAS Number 145881-74-9[5]

Synthesis and Purification of Benzyl 2-(2-hydroxyethoxy)ethylcarbamate

The following protocol details the synthesis of benzyl 2-(2-hydroxyethoxy)ethylcarbamate from commercially available starting materials. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Experimental Protocol: Synthesis

Materials:

  • 2-(2-Aminoethoxy)ethanol

  • Benzyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM).

  • Aqueous Base Addition: Add an aqueous solution of sodium bicarbonate (2.0 eq). The bicarbonate acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirring mixture. The slow addition maintains the low temperature and prevents the formation of undesired byproducts.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. These washes remove unreacted starting materials and salts.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure benzyl 2-(2-hydroxyethoxy)ethylcarbamate.

Characterization
  • ¹H NMR and ¹³C NMR: Confirm the structure of the purified product.

  • FT-IR: Verify the presence of characteristic functional groups (hydroxyl, carbamate).

  • Mass Spectrometry: Determine the molecular weight of the product.

Formulation of Drug-Loaded Nanoparticles

This section describes a scientifically plausible, though hypothetical, protocol for the synthesis of a biodegradable poly(carbamate-ester) and its formulation into drug-loaded nanoparticles. This approach leverages the hydroxyl group of benzyl 2-(2-hydroxyethoxy)ethylcarbamate for polymerization.

Diagram: Synthesis and Nanoparticle Formulation

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation A Benzyl 2-(2-hydroxyethoxy)ethylcarbamate C Ring-Opening Polymerization (Sn(Oct)₂ catalyst) A->C B Lactide B->C D Amphiphilic Block Copolymer C->D Yields E Amphiphilic Block Copolymer G Self-Assembly in Aqueous Solution (Nanoprecipitation) E->G F Hydrophobic Drug F->G H Drug-Loaded Nanoparticles G->H Forms

Caption: Workflow for polymer synthesis and nanoparticle formulation.

Protocol: Synthesis of Poly(benzyl 2-(2-hydroxyethoxy)ethylcarbamate-co-lactide)

Rationale: Ring-opening polymerization of lactide initiated from the hydroxyl group of benzyl 2-(2-hydroxyethoxy)ethylcarbamate will create an amphiphilic block copolymer. The hydrophobic polylactide block will form the core of the nanoparticle, while the hydrophilic carbamate-containing block will form the corona.

Materials:

  • Benzyl 2-(2-hydroxyethoxy)ethylcarbamate

  • D,L-Lactide

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Toluene (anhydrous)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add benzyl 2-(2-hydroxyethoxy)ethylcarbamate (1.0 eq) and D,L-lactide (e.g., 20 eq for a target degree of polymerization of 20).

  • Solvent and Catalyst Addition: Add anhydrous toluene and a catalytic amount of Sn(Oct)₂ (e.g., 1:200 catalyst to monomer ratio).

  • Polymerization: Heat the reaction mixture to 130 °C and stir for 24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature and dissolve in a minimal amount of DCM.

    • Precipitate the polymer by adding the DCM solution to a large volume of cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Protocol: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation

Rationale: Nanoprecipitation is a simple and reproducible method for forming polymeric nanoparticles. The amphiphilic nature of the synthesized block copolymer will drive the self-assembly into core-shell nanoparticles in an aqueous environment, encapsulating a hydrophobic drug within the core.[6]

Materials:

  • Poly(benzyl 2-(2-hydroxyethoxy)ethylcarbamate-co-lactide)

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Acetone

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the synthesized polymer and the hydrophobic drug in acetone.

  • Nanoprecipitation: Add the organic solution dropwise to a stirring aqueous phase (deionized water). The rapid diffusion of acetone into the water causes the polymer to precipitate and self-assemble into nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to evaporate the acetone.

  • Purification: Purify the nanoparticles by centrifugation or dialysis to remove any unloaded drug and residual solvent.

Characterization of Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system.

Diagram: Characterization Workflow

G A Drug-Loaded Nanoparticles B Particle Size and Zeta Potential (DLS) A->B C Morphology (TEM/SEM) A->C D Drug Loading and Encapsulation Efficiency (UV-Vis/HPLC) A->D E In Vitro Drug Release (Dialysis Method) A->E F Biocompatibility (MTT Assay) A->F

Caption: Key characterization techniques for nanoparticle-based drug delivery systems.

Protocol: Particle Size and Zeta Potential Analysis

Rationale: Particle size influences the in vivo distribution and cellular uptake of nanoparticles. Zeta potential is an indicator of colloidal stability.

Procedure:

  • Dilute the nanoparticle suspension in deionized water.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI).

  • Measure the zeta potential using the same instrument to assess surface charge and stability.

Protocol: Drug Loading and Encapsulation Efficiency

Rationale: Quantifying the amount of encapsulated drug is crucial for determining dosage and therapeutic efficacy.

Procedure:

  • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

  • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.

  • Quantify the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by comparing to a standard curve of the free drug.

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol: In Vitro Drug Release Study

Rationale: This assay simulates the release of the drug from the nanoparticles over time in a physiological environment. The dialysis method is a common and effective technique for this purpose.[7][8]

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using UV-Vis or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol: Biocompatibility Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells and is a widely used method to assess the cytotoxicity of materials.[9][10]

Procedure:

  • Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the blank (non-drug-loaded) nanoparticles.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Conclusion and Future Perspectives

Benzyl 2-(2-hydroxyethoxy)ethylcarbamate represents a highly adaptable and promising monomer for the development of advanced drug delivery systems. The protocols detailed in these application notes provide a solid foundation for the synthesis of novel carbamate-based polymers and their formulation into biocompatible nanoparticles. The inherent tunability of this system allows for the modulation of degradation rates, drug release kinetics, and surface functionalities to meet the specific demands of various therapeutic applications. Future work should focus on exploring the in vivo behavior of these drug delivery systems, including their pharmacokinetics, biodistribution, and therapeutic efficacy in relevant disease models.

References

  • PubChem. (n.d.). [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Retrieved from [Link]

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  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]

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  • Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. PubChem. Retrieved from [Link]

  • Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. ACS Publications. Retrieved from [Link]

  • MTT Cytotoxicity Study. NAMSA. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to avoid aggregation when using [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

Case ID: PEG-LNK-AGG-001 Subject: Prevention of Aggregation & Solubility Optimization Molecule Alias: Cbz-NH-PEG2-OH / Cbz-AEEA-OH (Precursor) Executive Summary: The Amphiphilic Conflict You are encountering aggregation...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PEG-LNK-AGG-001 Subject: Prevention of Aggregation & Solubility Optimization Molecule Alias: Cbz-NH-PEG2-OH / Cbz-AEEA-OH (Precursor)

Executive Summary: The Amphiphilic Conflict

You are encountering aggregation because [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester acts as a surfactant. It possesses a hydrophobic "head" (the Benzyl carbamate/Cbz group) and a hydrophilic "tail" (the PEG/ether chain).

  • In Non-polar Solvents (e.g., DCM, Toluene): The PEG chain collapses or interacts with other PEG chains via hydrogen bonding, causing precipitation or gelling.

  • In Aqueous Solvents: The hydrophobic Cbz group drives self-assembly into micelle-like structures to avoid water, leading to cloudiness and poor reactivity.

This guide provides protocol-level solutions to disrupt these interactions during storage, synthesis (SPPS), and purification.

Module 1: Solubility & Stock Preparation

User Issue: "My stock solution is cloudy or precipitates upon standing."

The "Polarity Bridge" Protocol

Do not attempt to dissolve this linker in pure Dichloromethane (DCM) or pure Water for stock solutions. You must use a "bridge" solvent that solvates both the aromatic ring and the ether chain.

Solvent SystemSolubility StatusRecommendation
DCM (100%) Poor/Unstable AVOID. Causes PEG chain collapse/aggregation.
Water (100%) Poor AVOID. Cbz group induces micelle formation.
DMF (Dimethylformamide) Excellent RECOMMENDED. Breaks intermolecular H-bonds.
DMSO (Dimethyl Sulfoxide) Excellent RECOMMENDED. Best for high-concentration stocks (>100 mM).
THF (Tetrahydrofuran) Good ALTERNATIVE. Good for solution-phase reactions; ensure it is peroxide-free.

Step-by-Step Dissolution Guide:

  • Weigh the target amount of Cbz-NH-PEG2-OH.

  • Add DMSO or DMF dropwise until the solid is fully wetted.

  • Sonicate for 30–60 seconds at 25°C.

  • Dilute to the final volume with your reaction solvent (e.g., if the reaction is in DCM, dissolve in minimal DMF first, then add DCM. Keep DMF >10% v/v).

Module 2: Solid-Phase Peptide Synthesis (SPPS)

User Issue: "Coupling efficiency drops when attaching this linker, or the resin clumps together."

This is the most common failure point. The Cbz-PEG linker often forms


-sheet-like hydrogen bond networks on the resin, preventing reagents from reaching the N-terminus.
Protocol A: The Chaotropic Salt Wash (The "Structure Breaker")

Use this if you observe resin shrinking or clumping.

  • Prepare Chaotropic Solution: Dissolve 0.8 M LiCl (Lithium Chloride) or 4 M KSCN (Potassium Thiocyanate) in DMF.

  • Pre-Wash: Before adding the activated linker, wash the resin with this solution for 2 minutes.

  • Coupling: Perform the coupling reaction in the presence of the chaotropic salt (e.g., use 0.8 M LiCl/DMF as the solvent for your linker and coupling reagents).

Protocol B: The "Magic Mixture" (For Difficult Sequences)

If standard coupling fails (confirmed by Kaiser Test), switch to this solvent system developed to disrupt strong intermolecular aggregates.

Reagents:

  • DCM / DMF / NMP (1:1:1 ratio)

  • Ethylene Carbonate (2 M)

  • Triton X-100 (1%)

Workflow:

  • Dissolve the Cbz-PEG linker in the "Magic Mixture".

  • Activate using stronger reagents (e.g., HATU/HOAt) rather than HBTU.

  • Heat the coupling reaction to 50°C (Microwave or water bath). Note: Cbz is stable at this temperature; however, ensure your resin is compatible.

Visual Troubleshooting: SPPS Aggregation Flow

SPPS_Aggregation_Fix start Start: Linker Coupling Step check Visual Check: Is resin clumping or shrinking? start->check no_clump Proceed with Standard DMF/DCM Coupling check->no_clump No clump AGGREGATION DETECTED check->clump Yes step1 Step 1: Switch Solvent Use NMP instead of DMF clump->step1 test1 Kaiser Test Pass? step1->test1 step2 Step 2: Add Chaotrope (0.8M LiCl in DMF) test1->step2 No success Continue Synthesis test1->success Yes test2 Kaiser Test Pass? step2->test2 step3 Step 3: Magic Mixture + Heat (Ethylene Carbonate/Triton X-100 @ 50°C) test2->step3 No test2->success Yes step3->success

Caption: Decision tree for resolving on-resin aggregation during Cbz-PEG linker coupling.

Module 3: Solution-Phase Conjugation

User Issue: "I am activating the hydroxyl group (e.g., to Tosylate or Bromide) and the reaction turns into a gel."

In solution phase, high concentrations lead to micelle formation, which drastically reduces reaction kinetics.

Concentration & Temperature Control
  • Dilution: Maintain reaction concentration below 0.1 M .

  • Temperature: If the reaction allows, heat to 35–40°C . This thermal energy is often sufficient to disrupt weak Van der Waals forces holding the micelles together.

  • Co-Solvent: If using non-polar solvents (like Toluene for tosylation), add 10% Acetonitrile (ACN) . ACN helps solvate the PEG chain, preventing it from collapsing into the hydrophobic Cbz core.

FAQ: Frequently Asked Questions

Q: Can I remove the Cbz group to prevent aggregation? A: Yes, but only if you are ready to expose the amine. The Cbz group is the primary driver of hydrophobic aggregation here. Removing it (Hydrogenolysis: H2, Pd/C) yields the free amino-PEG-alcohol, which is highly water-soluble and will not aggregate in polar solvents. However, you lose N-protection.

Q: Why does the technical sheet say "Store at -20°C" if it aggregates? A: Storage aggregation is physical (freezing/crystallization). This is reversible. The aggregation we fight in synthesis is chemical/kinetic. Always bring the vial to Room Temperature and vortex vigorously before opening to ensure any separated oils are reintegrated.

Q: Is this linker compatible with Fmoc chemistry? A: Yes. The Cbz group is stable to Piperidine (used for Fmoc removal). It is orthogonal. You can build your peptide with Fmoc, and the Cbz group will remain until you specifically remove it with Hydrogenolysis or strong acid (HBr/AcOH), depending on the resin cleavage strategy.

References

  • Albericio, F., et al. (1997). Preparation and application of 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions. Journal of Organic Chemistry. (Foundational work on solvent mixtures for difficult sequences).

  • Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide.[1]

  • Biotage. What do you do when your peptide synthesis fails? (2023).[2] Knowledge Base.

  • PubChem. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (Compound Summary). National Library of Medicine.

  • BroadPharm. Amino-PEG2-alcohol Technical Data Sheet.

Sources

Optimization

common pitfalls in experiments with [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

Welcome to the technical support center for [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (CAS 145881-74-9). This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (CAS 145881-74-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during experiments with this versatile bifunctional linker. As a molecule incorporating a Cbz-protected amine, a flexible hydrophilic PEG-like spacer, and a terminal primary hydroxyl group, its unique structure presents specific considerations for successful experimental outcomes.

Overview of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester, also known as Cbz-NH-PEG2-OH, is a valuable building block in bioconjugation, drug delivery, and medicinal chemistry. Its key features include:

  • Cbz (Carbobenzyloxy) Protected Amine: Provides a stable, protected amine that can be deprotected under specific conditions to reveal a primary amine for subsequent conjugation.[1]

  • PEG-like Spacer: The diethylene glycol linker enhances water solubility and provides spatial separation between conjugated moieties.

  • Primary Hydroxyl Group: Offers a reactive site for esterification, etherification, or conjugation to other molecules.

This combination of functional groups allows for the sequential and controlled assembly of complex molecular architectures. However, the interplay between these groups can also lead to experimental challenges. This guide will address these potential issues in a practical question-and-answer format.

Troubleshooting Guide

Low or No Yield in Reactions Involving the Hydroxyl Group

Question: I am attempting to react the terminal hydroxyl group of Cbz-NH-PEG2-OH with an activated carboxylic acid (e.g., an acid chloride or NHS ester), but I am observing very low to no product formation. What could be the issue?

Answer:

This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:

  • Steric Hindrance: While the PEG linker provides flexibility, the bulky Cbz protecting group can sterically hinder the approach of reactants to the hydroxyl group, especially with large or rigid coupling partners.

    • Solution: Consider using a less sterically demanding activating group for your carboxylic acid. If using a coupling reagent, choose one that is known to be effective in sterically hindered reactions.

  • Inadequate Reaction Conditions: The choice of solvent, base, and temperature is critical.

    • Solution:

      • Solvent: Ensure your solvent (e.g., DCM, DMF, THF) is anhydrous. Water can hydrolyze activated esters and compete with the hydroxyl group.

      • Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. The pKa of the base should be appropriate for the reaction.

      • Temperature: While room temperature is a good starting point, some reactions may require gentle heating (40-50 °C) to overcome the activation energy. However, be cautious of potential side reactions at elevated temperatures.

  • Competing Intramolecular Reactions: Although less common under standard acylation conditions, there is a possibility of intramolecular cyclization, especially under strongly basic conditions or at high temperatures.

    • Preventative Measure: Add the activating reagent or activated acid slowly to the solution of Cbz-NH-PEG2-OH and base to maintain a low concentration of the highly reactive species.

Incomplete or Failed Cbz Deprotection

Question: I am trying to remove the Cbz group via catalytic hydrogenolysis, but the reaction is sluggish or incomplete. What are the common pitfalls?

Answer:

Catalytic hydrogenolysis is the most common and mildest method for Cbz deprotection, but its success is highly dependent on the catalyst, solvent, and substrate purity.[2]

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups and impurities.

    • Common Poisons: Sulfur-containing compounds, residual solvents like pyridine, and some nitrogen-containing heterocycles can deactivate the catalyst.

    • Solution: Ensure your starting material is highly pure. If you suspect catalyst poisoning, you may need to increase the catalyst loading (e.g., from 5-10 mol% to 20 mol%) or pre-treat your starting material with a scavenger resin.

  • Inactive Catalyst: The Pd/C catalyst can lose activity over time or if not stored properly.

    • Solution: Use a fresh batch of catalyst. For particularly stubborn reactions, consider using a more active catalyst such as palladium hydroxide on carbon (Pearlman's catalyst).

  • Poor Hydrogen Access: The efficiency of the reaction depends on the effective transfer of hydrogen gas to the catalyst surface.

    • Solution:

      • Agitation: Ensure vigorous stirring to keep the catalyst suspended.

      • Solvent: Use a solvent that allows for good hydrogen solubility, such as methanol, ethanol, or ethyl acetate.

      • Hydrogen Source: While a hydrogen balloon is often sufficient, for difficult deprotections, a hydrogenation apparatus that allows for higher hydrogen pressure (e.g., a Parr shaker) can be beneficial.

  • Formation of Byproducts: The deprotection should yield the free amine, toluene, and carbon dioxide. However, side reactions can occur.

    • Potential Side Reaction: In some cases, over-reduction of the aromatic ring can occur, especially with prolonged reaction times or harsh conditions.

    • Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid byproduct formation.

Experimental Protocols

Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenolysis

This protocol is suitable for most applications where the molecule does not contain other functional groups susceptible to reduction.

Materials:

  • [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester?

A1: It is recommended to store the compound at 2-8°C, sealed in a dry environment.[3] Carbamates can be susceptible to hydrolysis, so minimizing exposure to moisture is crucial for long-term stability.[4]

Q2: I am observing an unexpected byproduct after Cbz deprotection. What could it be?

A2: Besides incomplete deprotection, a possible byproduct could be the N-methylated amine if methanol was used as the solvent and the reaction was run for an extended period with certain grades of Pd/C. While less common, it is a known side reaction. To avoid this, consider using ethanol or ethyl acetate as the solvent.

Q3: Can I use acidic conditions to remove the Cbz group?

A3: While strong acids like HBr in acetic acid can cleave Cbz groups, this method is generally not recommended for this molecule.[5] The ether linkages in the PEG-like spacer may be susceptible to cleavage under harsh acidic conditions. Catalytic hydrogenolysis is the preferred mild and selective method.

Q4: I am having difficulty purifying my final product after conjugation. It seems to be very water-soluble. Any suggestions?

A4: The PEG-like linker imparts significant water solubility, which can make extraction and purification challenging.

  • Extraction: If your compound is highly water-soluble, you may need to perform multiple extractions with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol. Saturating the aqueous layer with sodium chloride can also help to "salt out" the product into the organic phase.

  • Chromatography: Reverse-phase chromatography (C18) is often more effective than normal-phase silica gel chromatography for purifying polar, water-soluble compounds. A water/acetonitrile or water/methanol gradient is typically used.

Q5: Are there any known incompatibilities with common coupling reagents?

A5: This molecule is generally compatible with most common amide coupling reagents (e.g., HATU, HBTU, EDC/HOBt). However, when activating a carboxylic acid for reaction with the hydroxyl group, it is important to avoid strongly basic conditions that could potentially lead to side reactions involving the carbamate. The use of carbodiimide reagents like DCC or EDC can sometimes lead to the formation of N-acylurea byproducts, which can complicate purification.[6]

Data and Diagrams

Table 1: Physicochemical Properties of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester
PropertyValueSource
CAS Number 145881-74-9[7]
Molecular Formula C₁₂H₁₇NO₄[7]
Molecular Weight 239.27 g/mol [7]
Appearance White to off-white solid or oil-
Solubility Soluble in methanol, ethanol, DCM, ethyl acetate-
Diagram 1: General Workflow for Cbz Deprotection

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Cbz-protected compound in solvent B Add Pd/C catalyst A->B 1. C Establish H₂ atmosphere B->C 2. D Stir vigorously at room temperature C->D 3. E Monitor by TLC/LC-MS D->E 4. Monitor F Filter through Celite® to remove catalyst E->F 5. Upon completion G Concentrate filtrate F->G 6. H Purify if necessary G->H 7.

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

Diagram 2: Troubleshooting Logic for Low Yield in Hydroxyl Group Reactions

G Start Low/No Product Yield Q1 Is the solvent anhydrous? Start->Q1 Sol1 Dry solvent and re-run reaction Q1->Sol1 No Q2 Is the base appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Use a non-nucleophilic base (e.g., DIPEA) Q2->Sol2 No Q3 Is steric hindrance a possibility? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Use a less bulky activating group or coupling reagent Q3->Sol3 Yes End Consider other issues (e.g., starting material purity) Q3->End No A3_Yes Yes A3_No No Sol3->Q3

Caption: Troubleshooting decision tree for acylation reactions.

References

  • PubChem. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. National Center for Biotechnology Information. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. 31 questions with answers in CARBAMATES | Science topic. [Link]

  • PubChem. Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Reddit. Troubleshooting of hydrazine carbamate synthesis. r/Chempros. [Link]

  • PMC. Stepwise PEG synthesis featuring deprotection and coupling in one pot. [Link]

  • Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. [Link]

  • NIH. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. [Link]

  • ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]

  • Waters. Waters Alliance System for Carbamate Analysis Method Guide. [Link]

  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • NIH. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Oakwood Chemical. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. [Link]

  • MySkinRecipes. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. [Link]

  • Organic Chemistry Portal. Cbz Protection - Common Conditions. [Link]

  • ACS Publications. Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. [Link]

Sources

Troubleshooting

dealing with steric hindrance in reactions involving [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

This is a technical support guide designed for researchers working with [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (also known as N-Cbz-PEG2-OH or Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate ). Product: [2-(2...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers working with [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (also known as N-Cbz-PEG2-OH or Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate ).

Product: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester CAS: 867062-95-1 (analogous derivatives) Functional Class: Heterobifunctional PEG Linker / PROTAC Linker Key Reactivity: Primary Alcohol (-OH) & Cbz-Protected Amine (-NH-Cbz)

Core Technical Overview

This molecule is a "short-chain" PEG linker (


). While PEG chains are typically flexible, the combination of the bulky Benzyloxycarbonyl (Cbz)  group and the short ethylene glycol tether creates a unique steric environment. The "worm-like" motion of the PEG chain can allow the hydrophobic Cbz group to fold back toward the alcohol terminus, shielding it from incoming electrophiles—a phenomenon known as the Excluded Volume Effect  in linker chemistry.

This guide addresses the three primary steric bottlenecks:

  • Nucleophilic Attack: Poor reactivity of the terminal alcohol with bulky electrophiles.

  • Mitsunobu Dead-Ends: Failure of betaine formation due to steric crowding.

  • Deprotection Shielding: Incomplete Cbz removal in solid-phase or macromolecular synthesis.

Troubleshooting Module: Activation of the Alcohol Terminus

Issue: Low Yields in Esterification/Etherification

Symptom: You are attempting to couple the -OH terminus to a bulky carboxylic acid (e.g., a PROTAC ligand or Warhead) and observing <20% conversion. Root Cause: The Cbz group creates a local "steric umbrella," and the flexibility of the PEG2 chain effectively increases the entropic barrier for the reaction.

Protocol A: The "Steglich-Plus" Modification

For moderately hindered acids, standard EDC/NHS coupling often fails. Switch to a high-activity uronium/phosphonium system.

  • Solvent: Use anhydrous DMF (preferred) or DCM. Note: Cbz-PEG2-OH is soluble in DCM, but DMF suppresses aggregation.

  • Base: Use DIPEA (Diisopropylethylamine) instead of TEA to reduce base-mediated steric clutter.

  • Coupling Agent: Use HATU (1.2 eq) or PyBOP (1.2 eq).

  • Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates coupling by 10-100x, bypassing steric barriers.

Protocol B: The Yamaguchi Esterification (For Extreme Sterics)

If the partner is a tertiary carboxylic acid or highly substituted aromatic:

  • Dissolve the bulky acid (1.1 eq) and 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent, 1.1 eq) in THF.

  • Add TEA (1.2 eq) and stir for 1 hour to form the mixed anhydride.

  • Add Cbz-PEG2-OH (1.0 eq) and DMAP (1.5 eq).

  • Critical Step: Reflux at 60°C for 4-12 hours. The mixed anhydride is highly reactive but requires thermal energy to overcome the rotational barrier of the Cbz group.

Troubleshooting Module: The Mitsunobu Reaction

Issue: The reaction turns dark/black, but no product is formed. Root Cause: Steric hindrance prevents the formation of the initial Phosphine-Azodicarboxylate adduct or the subsequent attack of the alcohol.

Optimization Strategy:

  • Reagent Swap: Replace DEAD/DIAD with ADDP (1,1'-(Azodicarbonyl)dipiperidine). ADDP is more stable and provides a stronger driving force for hindered alcohols.

  • Phosphine: Use PBu3 (Tributylphosphine) instead of PPh3. The butyl chains are less sterically demanding than phenyl rings, allowing better access to the hindered alcohol.

Step-by-Step Protocol:

  • Dissolve Cbz-PEG2-OH (1.0 eq), Nucleophile (e.g., Phthalimide, 1.2 eq), and PBu3 (1.5 eq) in anhydrous THF/Toluene (1:1).

  • Cool to 0°C .

  • Add ADDP (1.5 eq) slowly as a solid or solution.

  • Allow to warm to RT. If no reaction after 12h, heat to 50°C. Note: PBu3 allows heating, whereas PPh3/DEAD decomposes.

Troubleshooting Module: Cbz Deprotection

Issue: Hydrogenolysis (H2, Pd/C) is stalling or incomplete, especially on solid phase. Root Cause: The catalyst surface is sterically inaccessible to the Cbz group due to the linker's conformation or resin/protein bulk.

Solution: "Hard" Acid Deprotection If catalytic hydrogenation fails, switch to acidolysis. The Cbz group is acid-stable compared to Boc, but it can be removed with strong acids.

MethodConditionsSteric PenetrationNotes
HBr / AcOH 33% HBr in Acetic Acid, RT, 1-2hHigh The small proton (H+) penetrates where Pd/C cannot. Highly effective but harsh.
TFA / Thioanisole TFA + Thioanisole (scavenger) + TfOH (cat.)Medium "Push-pull" mechanism. Thioanisole accelerates carbocation capture.
Transfer Hydrogenation Pd/C + Cyclohexene or Ammonium FormateMedium-High Generates H2 in situ on the catalyst surface. Often works when H2 gas fails.

Decision Logic: Choosing the Right Pathway

The following diagram illustrates the decision process for reacting the alcohol terminus based on the steric hindrance of your electrophile.

G Start Start: Cbz-PEG2-OH Activation CheckPartner Analyze Electrophile Sterics Start->CheckPartner LowSterics Low Sterics (Primary Alkyl Halide/Acid) CheckPartner->LowSterics HighSterics High Sterics (Tertiary/Aryl Acid) CheckPartner->HighSterics Standard Standard Conditions: EDC/NHS or NaH/Alkyl Halide LowSterics->Standard Mitsunobu Mitsunobu Required? HighSterics->Mitsunobu Ether/Amine Bond Yamaguchi Yamaguchi Esterification: 2,4,6-TCBC + DMAP Reflux HighSterics->Yamaguchi Ester Bond Success Target Conjugate Standard->Success ModMitsunobu Modified Mitsunobu: Use PBu3 + ADDP Heat to 50°C Mitsunobu->ModMitsunobu Yes ModMitsunobu->Success Yamaguchi->Success

Caption: Workflow for selecting the optimal activation strategy based on electrophile steric demand.

Frequently Asked Questions (FAQ)

Q: Is Cbz-PEG2-OH stable in basic conditions? A: Yes, the Cbz group is generally stable to mild bases (e.g., Piperidine, dilute NaOH) used in Fmoc deprotection, making it orthogonal to Fmoc chemistry. However, strong bases (e.g., t-BuLi) or heating in strong hydroxide can cause hydrolysis.

Q: Why does my reaction mixture turn cloudy when adding the linker? A: While the PEG portion is hydrophilic, the Cbz group is hydrophobic. In purely aqueous buffers or low-% organic mixtures, the molecule may form micelles or aggregates. Solution: Ensure at least 20-30% organic co-solvent (DMF, DMSO, or Acetonitrile) is present during conjugation.

Q: Can I use the mesylate (Ms-O-PEG2-NH-Cbz) intermediate? A: Yes, converting the alcohol to a mesylate is a great way to "pre-activate" it. However, the mesylate is less stable. If you experience steric issues during the substitution of the mesylate, add NaI (0.1 eq) to generate the transient, more reactive alkyl iodide (Finkelstein condition).

References

  • Protective Groups in Organic Synthesis (Green & Wuts).

    • Source:

  • Overcoming Steric Hindrance in PEGylation.

    • Source:

  • Mitsunobu Reaction Modifications.

    • Source:

  • Yamaguchi Esterification. Protocol for coupling hindered carboxylic acids.

    • Source:

Optimization

troubleshooting guide for HPLC analysis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

Technical Support Center Guide Topic: Troubleshooting HPLC Analysis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Guide Topic: Troubleshooting HPLC Analysis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte. My approach as a Senior Application Scientist is to not only provide solutions but to explain the underlying chemical principles, ensuring you can adapt and refine your methods with confidence.

Part 1: Analyte Characteristics & Methodological Considerations

Before troubleshooting, it is imperative to understand the physicochemical properties of our target molecule, [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Its structure dictates its behavior in a chromatographic system.

The molecule consists of a non-polar benzyl carbamate group, which provides a useful chromophore for UV detection, and a polar diethylene glycol chain (-CH₂CH₂OCH₂CH₂OH). This dual nature is the primary source of analytical challenges. The polar tail makes the molecule highly water-soluble, which can lead to poor retention on traditional reversed-phase columns like a standard C18.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₄PubChem[1]
Molecular Weight239.27 g/mol PubChem[1]
XLogP3-AA0.6PubChem[1]
Hydrogen Bond Donors2PubChem[1]
Hydrogen Bond Acceptors4PubChem[1]

The low XLogP3-AA value of 0.6 quantitatively confirms the compound's high polarity. This property is central to many of the issues encountered during analysis, particularly insufficient retention on standard non-polar stationary phases.[2][3]

Part 2: Recommended Baseline HPLC Protocol

This protocol serves as a robust starting point for your analysis. It has been designed to address the analyte's polar nature by using a modern, polar-endcapped reversed-phase column that provides superior retention for polar compounds in highly aqueous mobile phases.[4]

Table 2: Suggested HPLC Method Parameters

ParameterRecommended SettingRationale & Expert Notes
HPLC Column Polar-Embedded or Polar-Endcapped C18 (e.g., Ascentis® RP-Amide, Waters Acquity UPLC BEH C18) Dimensions: 150 mm x 4.6 mm, 3.5 µmStandard C18 columns suffer from "phase collapse" in high-water mobile phases, leading to retention loss. Polar-embedded phases contain a polar group (e.g., amide, carbamate) near the silica surface, preventing this collapse and enhancing polar analyte retention.[3][4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that improves peak shape for many compounds by controlling ionization and protonating any residual silanols on the column packing.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low viscosity and UV transparency.
Gradient Program 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes.A gradient is essential to ensure elution of any less-polar impurities and to clean the column after each injection. A shallow initial gradient will provide the best resolution for early-eluting polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CMaintaining a stable, elevated temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity.[6]
Injection Volume 5 µLA smaller injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent 95:5 Water:Acetonitrile (or initial mobile phase conditions)Dissolving the sample in a solvent weaker than the mobile phase at the start of the gradient is critical to prevent peak fronting and splitting.[2]
UV Detection 220 nmThe benzyl group has a strong absorbance at lower UV wavelengths. A photodiode array (PDA) detector can be used to confirm peak purity and identify the optimal wavelength.

Part 3: Troubleshooting Guide (Question & Answer Format)

This section directly addresses common problems encountered during the analysis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.

Q1: My peak is showing poor shape (tailing, fronting, or splitting). What are the causes and how do I fix it?

Peak asymmetry is one of the most frequent issues in HPLC.[7] The cause can be chemical or physical.

  • Expert Analysis (Causality):

    • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica surface. It can also result from column contamination or a void at the column inlet.

    • Peak Fronting: Typically a sign of column overload, where too much sample has been injected for the column to handle, or the sample is dissolved in a solvent that is significantly stronger than the mobile phase.[2]

    • Peak Splitting: Can be caused by a partially blocked column inlet frit, a void in the column packing, or injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase.[7]

  • Step-by-Step Solutions:

    • Verify Sample Solvent: Ensure your sample is dissolved in a diluent that is weaker than or identical to your initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile). This is the most common and easily fixed cause of fronting and splitting.[2]

    • Reduce Sample Concentration: Serially dilute your sample to see if peak shape improves. If it does, you were likely overloading the column.

    • Check for Contamination: If the problem develops over several injections, sample matrix components may be accumulating on the column head. Use a guard column to protect the analytical column and replace it regularly.[2]

    • Perform a Column Wash: If contamination is suspected, wash the column with a strong organic solvent. Disconnect the column from the detector and flush with 100% acetonitrile, followed by 100% isopropanol, and then return to your starting conditions.

    • Adjust Mobile Phase pH: While this analyte is neutral, adjusting the pH with a small amount of acid (like the 0.1% formic acid in the baseline method) can protonate silanol groups on the column, minimizing secondary interactions that cause tailing.[5]

Below is a logical workflow for troubleshooting poor peak shape.

G start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting splitting Peak Splitting start->splitting cause_tailing1 Cause: Secondary Silanol Interactions tailing->cause_tailing1 cause_tailing2 Cause: Column Contamination / Void tailing->cause_tailing2 cause_fronting1 Cause: Column Overload fronting->cause_fronting1 cause_fronting2 Cause: Strong Sample Solvent fronting->cause_fronting2 cause_splitting1 Cause: Blocked Frit / Column Void splitting->cause_splitting1 cause_splitting2 Cause: Strong/Inmiscible Sample Solvent splitting->cause_splitting2 sol_tailing1 Solution: Use Acidic Modifier (e.g., 0.1% FA) Solution: Use Endcapped Column cause_tailing1->sol_tailing1 sol_tailing2 Solution: Use Guard Column Solution: Perform Column Wash cause_tailing2->sol_tailing2 sol_fronting1 Solution: Reduce Injection Mass / Volume cause_fronting1->sol_fronting1 sol_fronting2 Solution: Dissolve Sample in Initial Mobile Phase cause_fronting2->sol_fronting2 sol_splitting1 Solution: Replace Column Frit Solution: Replace Column cause_splitting1->sol_splitting1 sol_splitting2 Solution: Match Sample Solvent to Mobile Phase cause_splitting2->sol_splitting2

Caption: Troubleshooting workflow for common HPLC peak shape problems.

Q2: My retention time is unstable and drifting between injections. What's wrong?

Retention time stability is the cornerstone of reliable quantification. Drifting retention times suggest a system that is not in equilibrium.[6]

  • Expert Analysis (Causality):

    • Insufficient Equilibration: The most common cause. After a gradient run, the column must be fully returned to the initial mobile phase conditions. If not enough time is allowed, the stationary phase chemistry will be different at the start of each run.[8]

    • Temperature Fluctuations: The viscosity of the mobile phase and chromatographic partitioning are temperature-dependent. Fluctuations in ambient temperature can cause drift if a column oven is not used.[6]

    • Mobile Phase Changes: As organic solvent evaporates over time, the mobile phase composition changes, altering retention. This also occurs if the mobile phase components are not fully mixed or degassed.

    • System Leaks: A small leak in the system will cause a pressure drop and a change in the flow rate, directly impacting retention times.

  • Step-by-Step Solutions:

    • Increase Equilibration Time: A good rule of thumb is to allow 5-10 column volumes to pass through the column for re-equilibration. For a 150 x 4.6 mm column at 1 mL/min, this translates to about 8-15 minutes.

    • Use a Column Oven: Set the temperature to at least 10°C above ambient (e.g., 35-40°C) to negate the effect of room temperature changes.

    • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs capped to prevent evaporation. Ensure it is well-mixed and properly degassed, preferably with an in-line degasser.[9]

    • Perform a Leak Check: Systematically check all fittings from the pump to the detector for any signs of salt buildup or moisture, which indicate a leak. Tighten fittings gently (finger-tight plus a quarter turn for PEEK fittings).

Q3: My peak is eluting very early, near the solvent front (void volume). How do I increase retention?

This is the expected problem for this polar analyte on a standard C18 column.[3]

  • Expert Analysis (Causality):

    • The analyte has low hydrophobicity and therefore weak interaction with a traditional C18 stationary phase. With a high percentage of organic solvent in the mobile phase, the analyte prefers to stay in the mobile phase and is flushed out of the column quickly.

  • Step-by-Step Solutions:

    • Confirm You Are Using a Polar-Compatible Column: As stated in the baseline protocol, a polar-embedded or polar-endcapped column is essential. This is the most critical factor.[3][10]

    • Decrease Initial Organic Content: Modify your gradient to start with a lower percentage of acetonitrile (e.g., 2% or even 0%). Because you are using a polar-compatible column, it will be stable in 100% aqueous conditions.

    • Consider an Alternative Stationary Phase: If retention is still insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode of separation designed specifically for very polar compounds. HILIC uses a polar stationary phase (like bare silica) and a high-organic mobile phase.

Part 4: Frequently Asked Questions (FAQs)

  • What is the best way to prepare the sample for analysis?

    • The key principle is to ensure the sample is fully dissolved and free of particulates. The ideal solvent is your initial mobile phase composition. If the compound has poor solubility in the initial mobile phase, use the minimum amount of a stronger solvent (like pure acetonitrile or methanol) to dissolve it, and then dilute it with water or the initial mobile phase. Crucially, all samples must be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent blockage of the HPLC system.[11]

  • Does this compound require a special detector?

    • No, the benzyl group acts as a good chromophore, making it suitable for standard UV detection. A wavelength of ~220 nm should provide excellent sensitivity. However, for analysis in complex matrices or at very low concentrations, coupling the HPLC to a mass spectrometer (LC-MS) would provide superior sensitivity and selectivity. For compounds without a chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are alternatives.[12]

  • How often should I replace my guard column?

    • This is highly dependent on the cleanliness of your samples. Monitor the system backpressure and peak shape. A sudden increase in pressure or the onset of peak splitting are strong indicators that the guard column is clogged and needs replacement. As a preventative measure in a high-throughput lab, replacing it after every 100-200 injections is a good practice.[2]

Part 5: General HPLC Analysis Workflow

The following diagram outlines the logical flow of a successful HPLC analysis from start to finish.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Data Analysis p1 Mobile Phase Preparation (Filter & Degas) p2 Sample Preparation (Dissolve & Filter) p1->p2 p3 System Equilibration (Pump at Initial Conditions) p2->p3 r1 Inject Sample Sequence p3->r1 r2 Monitor System (Pressure, Baseline) r1->r2 a1 Integrate Chromatograms r2->a1 a2 Assess Peak Quality (Shape, S/N Ratio) a1->a2 a3 Quantify Results (Calibration Curve) a2->a3 ts Troubleshoot? (Refer to Guide) a2->ts If Quality is Poor a4 Generate Report a3->a4 cluster_prep cluster_prep ts->cluster_prep Re-evaluate Preparation

Caption: A high-level workflow for a typical HPLC analysis.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC?. Retrieved from [Link]

  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from a resource similar to those provided by major chromatography vendors, which consolidate common issues.
  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11064482, [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135454181, Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Retrieved from [Link].

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • Walash, M. I., et al. (2011). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of the Chilean Chemical Society.
  • Waters Corporation. (2015). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984).
  • American Public Health Association. (1999). Method 6610: Carbamate Pesticides.
  • Axion Labs. (2024). HPLC problems with very polar molecules. YouTube. Retrieved from [Link]

  • Van der Horst, F. A., et al. (1995). Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis.
  • Zhang, H. (1997).
  • MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989). Method 632.
  • U.S. Environmental Protection Agency. (1992). Method 531.
  • Agilent Technologies. (2018). Mobile Phase Optimization in SEC Method Development. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Can, N. O., et al. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.

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Troubleshooting

Technical Support Center: A Guide to Improving Reproducibility in Experiments with Benzyl 2-(2-hydroxyethoxy)ethylcarbamate

Welcome to the technical support center for benzyl 2-(2-hydroxyethoxy)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of their experim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzyl 2-(2-hydroxyethoxy)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of their experiments involving this versatile carbamate. Here, we address common challenges and frequently asked questions in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.

Introduction to Benzyl 2-(2-hydroxyethoxy)ethylcarbamate

Benzyl 2-(2-hydroxyethoxy)ethylcarbamate (C₁₂H₁₇NO₄, MW: 239.27 g/mol ) is a key building block in various synthetic applications, particularly as a linker in the development of bioconjugates and antibody-drug conjugates (ADCs). Its structure incorporates a stable benzyloxycarbonyl (Cbz) protecting group for an amine and a hydrophilic diethylene glycol spacer terminating in a hydroxyl group. This unique combination of features allows for its use in creating more soluble and effective targeted therapies. However, its synthesis and handling can present challenges that may affect experimental reproducibility. This guide will help you navigate these potential issues.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Troubleshooting

Q1: My synthesis of benzyl 2-(2-hydroxyethoxy)ethylcarbamate is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in the synthesis, which typically involves the reaction of 2-(2-aminoethoxy)ethanol (diethylene glycolamine) with benzyl chloroformate, can often be attributed to several factors.[1]

  • Suboptimal Reaction Temperature: The reaction is exothermic. Maintaining a low temperature (below 10°C) during the dropwise addition of benzyl chloroformate is crucial to prevent side reactions.[1]

  • Moisture Contamination: Benzyl chloroformate is highly sensitive to moisture and will decompose to benzyl alcohol and HCl.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Using anhydrous solvents is also critical.

  • Incorrect Stoichiometry or Base: An excess of the amine starting material is often used to act as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the acid. The choice and amount of base are critical to drive the reaction to completion and avoid unwanted side reactions.

Optimized Synthesis Protocol:

Step Procedure Rationale
1. Reaction Setup In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.Anhydrous conditions prevent the hydrolysis of benzyl chloroformate. Low temperatures control the exothermic reaction.
2. Base Addition Add a non-nucleophilic base such as triethylamine (TEA) (1.1 eq) to the reaction mixture.The base neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction forward.
3. Reagent Addition Slowly add benzyl chloroformate (1.05 eq), dissolved in the same anhydrous solvent, dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.Slow addition prevents a rapid exotherm and minimizes the formation of side products.
4. Reaction Monitoring Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.TLC allows for real-time tracking of the reaction to determine completion.
5. Work-up Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.This work-up removes water-soluble byproducts and excess reagents.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. Besides unreacted starting materials, here are some potential side products:

  • Bis-carbamate: If there are impurities with two primary amine groups in your starting 2-(2-aminoethoxy)ethanol, a bis-carbamate can form.

  • Over-alkylation: While less common for primary amines, it's possible to have the carbamate nitrogen react further, though this is generally not a significant issue under controlled conditions.

  • Benzyl Alcohol: This will be present if your benzyl chloroformate has degraded due to moisture.

  • Urea derivatives: If the reaction temperature is too high or if there's an issue with the quality of the benzyl chloroformate, urea-type byproducts can sometimes form.

To minimize these, ensure the purity of your starting materials and strictly control the reaction temperature.

DOT Diagram: Synthesis Workflow

cluster_synthesis Synthesis Workflow A 1. Dissolve 2-(2-aminoethoxy)ethanol and base in anhydrous solvent B 2. Cool to 0°C A->B C 3. Add Benzyl Chloroformate dropwise (keep T < 10°C) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Work-up D->E F 6. Dry and Concentrate E->F G Crude Product F->G

Caption: A typical workflow for the synthesis of benzyl 2-(2-hydroxyethoxy)ethylcarbamate.

Purification Challenges

Q3: My crude product is an oil and difficult to purify. How can I effectively purify benzyl 2-(2-hydroxyethoxy)ethylcarbamate?

A3: The oily nature of the product is common due to its flexible ether chain and potential impurities.[3] Column chromatography is the most effective purification method.

  • Silica Gel Chromatography: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the percentage of ethyl acetate. The more polar benzyl 2-(2-hydroxyethoxy)ethylcarbamate will elute at higher concentrations of ethyl acetate.

  • Solvent System Recommendation: A typical gradient could be from 20% ethyl acetate in hexane to 50-70% ethyl acetate in hexane. The exact gradient will depend on the impurity profile.

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC to ensure good separation between your product and impurities.

DOT Diagram: Purification Workflow

cluster_purification Purification Workflow A 1. Dissolve Crude Product in minimal DCM B 2. Adsorb onto Silica Gel A->B D 4. Load Sample onto Column B->D C 3. Prepare Silica Gel Column (e.g., Hexane/EtOAc) C->D E 5. Elute with Solvent Gradient D->E F 6. Collect and Analyze Fractions (TLC) E->F G 7. Combine Pure Fractions and Concentrate F->G H Pure Product G->H

Caption: A standard workflow for the purification of benzyl 2-(2-hydroxyethoxy)ethylcarbamate via silica gel chromatography.

Product Characterization and Purity Assessment

Q4: How can I confirm the identity and purity of my synthesized benzyl 2-(2-hydroxyethoxy)ethylcarbamate?

A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is recommended.

  • ¹H NMR Spectroscopy: This will confirm the structure of your compound. The expected chemical shifts (in CDCl₃) are approximately:

    • 7.30-7.40 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

    • 5.10 ppm (singlet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

    • 5.40 ppm (broad singlet, 1H): NH proton of the carbamate.

    • 3.50-3.70 ppm (multiplets, 8H): Methylene protons of the diethylene glycol chain.

    • 2.50 ppm (broad singlet, 1H): OH proton of the terminal alcohol.

  • ¹³C NMR Spectroscopy: This provides further structural confirmation.

  • HPLC Analysis: A reversed-phase HPLC method can be used to assess purity. A typical method would involve:

    • Column: C18 column.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: UV at ~254 nm (due to the benzene ring).

A single, sharp peak in the HPLC chromatogram indicates a high degree of purity.

Stability and Storage

Q5: What are the recommended storage conditions for benzyl 2-(2-hydroxyethoxy)ethylcarbamate, and what is its stability profile?

A5:

  • Storage: The compound should be stored in a cool, dry place, ideally at 2-8°C, and protected from light.[4] It should be kept in a tightly sealed container under an inert atmosphere to prevent moisture absorption and potential degradation.

  • Stability:

    • pH: Carbamates can be susceptible to hydrolysis under both strong acidic and strong basic conditions.[5] It is most stable at a neutral pH.

    • Temperature: While generally stable at room temperature for short periods, prolonged exposure to high temperatures can lead to degradation. The ether linkages are generally stable, but the carbamate bond can be labile.

    • Moisture: As with many organic compounds containing hydrolyzable groups, moisture should be avoided to prevent slow decomposition over time.

Conclusion

Improving the reproducibility of experiments with benzyl 2-(2-hydroxyethoxy)ethylcarbamate hinges on a thorough understanding of its synthesis, purification, and handling. By carefully controlling reaction conditions, employing appropriate purification techniques, and ensuring proper storage, researchers can achieve more consistent and reliable results. This guide provides a foundation for troubleshooting common issues, and we encourage you to consult the cited literature for a deeper understanding of the underlying chemical principles.

References

  • PubChem. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Hugo, V.-V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Retrieved from [Link]

  • Hugo, V.-V. V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. Retrieved from [Link]

  • PubChem. Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. Benzyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (206265-31-8). Retrieved from [Link]

  • Scirp.org. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. Benzyl chloroformate. Retrieved from [Link]

  • Scirp.org. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Library of Medicine. Retrieved from [Link]

  • Google Patents. Process for the purification of benzyl alcohol.
  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. Diethylene Glycol. PubChem. Retrieved from [Link]

  • ResearchGate. (2017). 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products. Retrieved from [Link]

  • Google Patents. Hydrolysis of benzyl chloride to benzyl alcohol.
  • PubMed. (2001). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Retrieved from [Link]

  • Wikipedia. Protecting group. Retrieved from [Link]

  • Google Patents. Process for preparing enantiomerically enriched amino-alcohols.
  • Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • ResearchGate. Immobilization of a cellulose carbamate-type chiral selector onto silica gel by alkyne-azide click chemistry for the preparation of chiral stationary chromatography phases. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ARL Bio Pharma. Benzyl Alcohol - Analytical Method Validation. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Scirp.org. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Retrieved from [Link]

  • ResearchGate. (2019). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Retrieved from [Link]

  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

  • LAMBDA OMNICOLL. Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

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Optimization

strategies to minimize byproducts in reactions with [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

A Guide to Minimizing Byproducts and Troubleshooting Reactions Welcome to the technical support center for [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproducts and Troubleshooting Reactions

Welcome to the technical support center for [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the use of this versatile bifunctional molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve cleaner reactions and higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester?

A1: This compound serves as a valuable building block in organic synthesis. It features a primary amine protected by a benzyloxycarbonyl (Cbz) group and a terminal primary hydroxyl group. This structure allows for selective modification of the hydroxyl group while the amine remains protected, making it ideal for applications in drug discovery, PEGylation, and linker chemistry.[1][2]

Q2: What are the most common byproducts I might encounter when using this reagent?

A2: Byproduct formation is highly dependent on the specific reaction conditions. However, some common classes of byproducts include:

  • Di-Cbz protected species: Arising from the reaction of the hydroxyl group with the Cbz-Cl during the protection of the parent diamine.

  • N-Benzyl protected amines: Formed as a byproduct during Cbz-deprotection by catalytic hydrogenolysis if there is an insufficient hydrogen source.[3]

  • Intramolecular cyclization products: Under certain conditions, the hydroxyl group can react with the carbamate to form cyclic structures.[4][5][6]

  • Over-alkylation/acylation products: If the reaction at the hydroxyl group is not well-controlled, reaction at the carbamate nitrogen can sometimes occur, although this is less common.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring your reaction. For visualization of Cbz-protected compounds, UV light (254 nm) is typically effective due to the aromatic benzyl group. Additionally, staining with phosphomolybdic acid (PMA), cerium ammonium molybdate (CAM), or potassium permanganate (KMnO4) can be used for visualization.[7] High-performance liquid chromatography (HPLC) can provide more quantitative information on reaction conversion and purity.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Unexpected spot on TLC with a higher Rf than the starting material.
  • Potential Cause 1: Formation of a less polar byproduct. This could be due to the protection of the hydroxyl group, for instance, by silylation from a silylating agent in your reaction, or an unexpected etherification.

  • Solution 1:

    • Characterize the byproduct: If possible, isolate the byproduct by column chromatography and characterize it using NMR and Mass Spectrometry to understand its structure.

    • Review your reaction components: Ensure all reagents and solvents are pure and anhydrous if the reaction is moisture-sensitive. Adventitious water can sometimes lead to side reactions.

    • Optimize reaction conditions: Consider lowering the reaction temperature or reducing the reaction time to minimize the formation of this byproduct.

  • Potential Cause 2: N-debenzylation. In some rare cases, under harsh conditions, the benzyl group of the carbamate can be cleaved, leading to a more polar compound that might appear as a different spot. However, this is less likely to have a higher Rf. A more likely scenario for a higher Rf spot is the formation of an N-benzyl tertiary amine during reductive deprotection conditions with insufficient hydrogen.[3]

  • Solution 2:

    • Ensure sufficient hydrogen source during hydrogenolysis: If you are performing a deprotection step, ensure a fresh catalyst and an adequate supply of hydrogen gas or a suitable transfer hydrogenation reagent.[9]

    • Alternative deprotection methods: If N-benzylation is a persistent issue, consider alternative deprotection methods for the Cbz group that do not involve catalytic hydrogenolysis, such as using HBr in acetic acid or other acidic conditions, provided your molecule is stable to acid.[3][10]

Problem 2: Low yield of the desired product after reaction at the hydroxyl group.
  • Potential Cause 1: Intramolecular cyclization. The hydroxyl group can attack the carbonyl of the carbamate, leading to the formation of a cyclic byproduct, especially under basic or acidic conditions.[4][5][6]

  • Solution 1:

    • Control the pH: Maintain neutral or mildly basic/acidic conditions as appropriate for your desired reaction. Strong bases or acids can promote cyclization.

    • Use a non-nucleophilic base: If a base is required for your reaction at the hydroxyl group, choose a sterically hindered, non-nucleophilic base to minimize its interaction with the carbamate.

    • Protect the hydroxyl group: If the desired reaction is not at the hydroxyl group, consider protecting it with a suitable orthogonal protecting group.

  • Potential Cause 2: Steric hindrance. The Cbz group, while effective, can be bulky and may sterically hinder reactions at the nearby hydroxyl group, especially with bulky reagents.

  • Solution 2:

    • Choose less bulky reagents: If possible, select smaller, more reactive reagents for the transformation of the hydroxyl group.

    • Increase reaction temperature: Carefully increasing the reaction temperature may help overcome the activation energy barrier caused by steric hindrance. Monitor for byproduct formation closely.

    • Use a catalyst: Employ a suitable catalyst to facilitate the reaction at a lower temperature.

Problem 3: Difficulty in purifying the final product.
  • Potential Cause 1: Similar polarity of the product and starting material. If the modification at the hydroxyl group does not significantly change the polarity of the molecule, separation by silica gel chromatography can be challenging.

  • Solution 1:

    • Optimize your chromatography conditions: Experiment with different solvent systems for column chromatography. A shallow gradient elution can sometimes improve separation.

    • Consider derivatization: If the product has a free hydroxyl or amine group, consider a temporary derivatization to alter its polarity for easier separation, followed by a deprotection step.

    • Alternative purification techniques: Techniques like preparative HPLC or crystallization might be necessary for difficult separations.

  • Potential Cause 2: Presence of hard-to-remove byproducts. Some byproducts, such as those arising from the benzyl chloroformate used in the Cbz protection step, can be difficult to remove.

  • Solution 2:

    • Aqueous workup: A thorough aqueous workup with dilute acid and/or base can help remove many common impurities.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[3]

Experimental Protocols

Protocol 1: General Procedure for Etherification of the Hydroxyl Group

This protocol provides a general guideline for the Williamson ether synthesis using [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.

  • Dissolve the starting material: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, DMF).

  • Add a base: Cool the solution to 0 °C and add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Add the electrophile: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare the TLC plate: Use silica gel 60 F254 plates.

  • Spot the samples: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

  • Develop the plate: Use a suitable solvent system. A good starting point for this class of compounds is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v).

  • Visualize the spots:

    • Examine the plate under a UV lamp at 254 nm. The Cbz group will be UV active.

    • Stain the plate with a suitable staining solution, such as potassium permanganate, to visualize both the starting material and the product.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Unexpected Spot on TLC (Higher Rf) Formation of a less polar byproduct (e.g., from silylation)Characterize byproduct, check reagent purity, optimize conditions.
N-benzyl tertiary amine formation (during deprotection)Ensure sufficient hydrogen source, consider alternative deprotection methods.[3]
Low Yield Intramolecular cyclizationControl pH, use a non-nucleophilic base.[4][5][6]
Steric hindrance from the Cbz groupUse less bulky reagents, carefully increase temperature, use a catalyst.
Purification Difficulty Similar polarity of product and starting materialOptimize chromatography, consider temporary derivatization, use prep-HPLC or crystallization.
Hard-to-remove byproductsPerform a thorough aqueous workup, recrystallize the product.[3]

Visualizations

Workflow for Troubleshooting Byproduct Formation

G start Reaction Performed tlc Analyze by TLC/LC-MS start->tlc unexpected_spot Unexpected Byproduct Detected tlc->unexpected_spot characterize Isolate and Characterize Byproduct (NMR, MS) unexpected_spot->characterize Yes clean_reaction Achieve Clean Reaction unexpected_spot->clean_reaction No identify Identify Byproduct Structure characterize->identify source Determine Source of Byproduct identify->source reagent Reagent Impurity source->reagent Impurity side_reaction Side Reaction source->side_reaction Side Reaction purify_reagents Purify/Dry Reagents and Solvents reagent->purify_reagents optimize Optimize Reaction Conditions (Temp, Time, Reagents) side_reaction->optimize optimize->start purify_reagents->start

Caption: Troubleshooting workflow for identifying and minimizing byproducts.

Potential Side Reactions of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

G cluster_reactions Desired Reactions cluster_byproducts Potential Byproducts SM [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester etherification Etherification at OH SM->etherification esterification Esterification at OH SM->esterification cyclization Intramolecular Cyclization SM->cyclization Strong Base/Acid n_benzyl N-Benzyl Amine (Deprotection) SM->n_benzyl H2/Pd-C (H2 deficient) di_cbz Di-Cbz Product (Synthesis) Parent Diamine Parent Diamine Parent Diamine->di_cbz Excess Cbz-Cl

Caption: Overview of desired reactions and potential side reactions.

References

  • (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - ResearchGate. Available at: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents.
  • Cbz-Protected Amino Groups. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester | C12H17NO4 | CID 11064482 - PubChem. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. Available at: [Link]

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents.
  • Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds - ResearchGate. Available at: [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]

  • Table of contents - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis | Semantic Scholar. Available at: [Link]

  • Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate - PubChem - NIH. Available at: [Link]

  • Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC. Available at: [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - MDPI. Available at: [Link]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available at: [Link]

  • US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents.
  • Benzyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (206265-31-8) - IndiaMART. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester using NMR and Mass Spectrometry

<_ _> For: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive, in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. The molecular formula for this compound is C12H17NO4, and it has a molecular weight of 239.27 g/mol .[1][2] This document moves beyond a simple recitation of protocols to explain the underlying scientific principles that guide experimental design. By presenting detailed methodologies, expected data, and a comparative analysis of the strengths and limitations of each technique, this guide serves as a practical resource for researchers engaged in the structural elucidation of novel chemical entities.

Introduction: The Imperative of Unambiguous Structural Validation

In the realm of drug discovery and development, the precise structural characterization of a molecule is a non-negotiable prerequisite for advancing a compound through the development pipeline. The seemingly subtle distinction between isomers can translate to profound differences in pharmacological activity, toxicity, and metabolic stability. The subject of this guide, [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester, is a polar molecule containing multiple heteroatoms and flexible aliphatic chains, presenting a representative challenge for structural elucidation.

This guide will dissect the application of two cornerstone analytical techniques, NMR and Mass Spectrometry, to the structural validation of this specific carbamate. We will explore not just how to perform the experiments, but why specific choices in experimental parameters are critical for obtaining high-quality, interpretable data. Our objective is to provide a framework for a self-validating analytical workflow, where the orthogonal data from NMR and MS converge to provide an irrefutable confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. It allows for the non-destructive analysis of a sample, providing insights into the connectivity of atoms and the chemical environment of each nucleus.

The "Why" Behind the NMR Experiment: Causality in Experimental Choices

The selection of an appropriate deuterated solvent is the first critical decision in an NMR experiment. For a polar molecule like [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester, solvents such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable choices.[3][4][5] CDCl₃ is often the first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[5] However, for compounds with exchangeable protons, such as the hydroxyl and amine protons in our target molecule, DMSO-d₆ can be advantageous as it slows down the rate of proton exchange, allowing for their observation in the ¹H NMR spectrum.

The choice of NMR experiments extends beyond a simple ¹H spectrum. A ¹³C NMR spectrum is essential for determining the number of unique carbon environments in the molecule.[6][7] Furthermore, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for definitively assigning proton and carbon signals and establishing through-bond connectivity.

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • The spectral width should be set to encompass the expected chemical shift range for organic molecules (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should be set to cover the expected range for organic carbons (typically 0-220 ppm).[7]

Expected NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. These predictions are based on established chemical shift ranges for similar functional groups.[8][9][10]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (C₆H₅)7.2 - 7.4Multiplet5H
Benzyl CH₂ (C₆H₅CH₂ O)~5.1Singlet2H
NH~5.0 - 5.5Broad Singlet1H
OCH₂CH₂NH~3.6Triplet2H
OCH₂CH₂ NH~3.4Triplet2H
HOCH₂CH₂ O~3.7Triplet2H
H OCH₂ CH₂O~3.5Triplet2H
OHVariableBroad Singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)155 - 158
Aromatic (C₆H₅)127 - 137
Benzyl CH₂ (C₆H₅C H₂O)~67
OCH₂CH₂NH~70
OCH₂C H₂NH~41
HOCH₂C H₂O~72
H OC H₂CH₂O~62

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The "Why" Behind the Mass Spectrometry Experiment: Ionization and Fragmentation

For a polar and potentially thermally labile molecule like [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester, a soft ionization technique is required to minimize fragmentation and preserve the molecular ion. Electrospray ionization (ESI) is the method of choice for such compounds.[11][12][13][14] ESI is a gentle technique that generates ions directly from a solution, making it ideal for analyzing polar and non-volatile molecules.[14]

Tandem mass spectrometry (MS/MS) is a powerful extension of this technique. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation patterns of carbamates are often characterized by specific neutral losses and the formation of characteristic fragment ions.[15][16][17]

Detailed Experimental Protocol: ESI-MS and MS/MS
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium acetate can aid in protonation or adduct formation.

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal intensity of the molecular ion.

  • MS Acquisition (Full Scan):

    • Acquire a full scan mass spectrum in the positive ion mode to identify the protonated molecule [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺, [M+K]⁺).

  • MS/MS Acquisition (Product Ion Scan):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Perform a product ion scan by subjecting the precursor ion to CID.

    • Optimize the collision energy to generate a rich fragmentation spectrum.

Expected Mass Spectrometry Data and Interpretation

The expected molecular weight of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester is 239.27 g/mol .[1][2] Therefore, in the positive ion ESI mass spectrum, we would expect to observe a prominent peak at an m/z of 240.12, corresponding to the protonated molecule [M+H]⁺.

The MS/MS spectrum of the [M+H]⁺ ion is predicted to show characteristic fragment ions resulting from the cleavage of the carbamate and ether linkages.

Table 3: Predicted ESI-MS and MS/MS Fragmentation

m/z Proposed Fragment Comments
240.12[M+H]⁺Protonated molecular ion
196.09[M+H - C₂H₄O]⁺Loss of ethylene oxide
135.05[C₆H₅CH₂O=C=O]⁺Benzyl carbamoyl cation
108.06[C₆H₅CH₂]⁺Tropylium ion
91.05[C₇H₇]⁺Benzyl cation

Comparative Analysis and Workflow Visualization

Both NMR and Mass Spectrometry provide critical and complementary information for the structural validation of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.

  • NMR provides a detailed map of the molecular structure, confirming the connectivity of all atoms and the number of protons and carbons in different chemical environments.

  • Mass Spectrometry confirms the molecular weight and provides fragmentation data that supports the proposed structure.

A robust structural validation workflow integrates both techniques to provide a comprehensive and self-validating dataset.

G cluster_0 Structural Validation Workflow Compound [2-(2-Hydroxy-ethoxy)-ethyl]- carbamic acid benzyl ester NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Provides Connectivity MS Mass Spectrometry (ESI-MS, MS/MS) Compound->MS Provides Molecular Weight and Fragmentation Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirmed Structure Data_Analysis->Structure_Confirmation

Caption: Workflow for structural validation.

Conclusion: A Synergy of Techniques for Unwavering Confidence

The structural validation of a chemical entity is a cornerstone of chemical research and drug development. This guide has demonstrated that a synergistic approach, leveraging the detailed structural insights from NMR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, provides an unimpeachable method for confirming the structure of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. By understanding the "why" behind experimental choices and meticulously executing the protocols outlined, researchers can have the utmost confidence in their structural assignments, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Oakwood Chemical. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. [Link]

  • Lead Sciences. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. [Link]

  • PubChem. (2-(2-benzyloxycarbonylamino-ethoxy)-ethyl)-carbamic acid benzyl ester. [Link]

  • PubChem. [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. [Link]

  • NIST. Carbamic acid, hydroxy-, ethyl ester. [Link]

  • PubChem. Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. [Link]

  • PubChem. Carbamic acid, N-(1-benzyl-2-hydroxyethyl)-, benzyl ester. [Link]

  • U.S. Environmental Protection Agency. Carbamic acid, N-[3-(diethylamino)phenyl]-, 2-ethoxyethyl ester. [Link]

  • American Chemical Society. 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. [Link]

  • National Center for Biotechnology Information. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • National Center for Biotechnology Information. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Journal of AOAC INTERNATIONAL. Mass Spectra of Some Carbamate Pesticides. [Link]

  • University of Wisconsin-Madison. Organic Chemistry Data - 1H NMR Chemical Shifts. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • LCGC International. Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]

  • YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. [Link]

  • The Royal Society of Chemistry. Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. [Link]

  • ResearchGate. 13 C NMR of the reaction of 13 C-labeled CO2 with.... [Link]

  • National Center for Biotechnology Information. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. [Link]

  • American Chemical Society. Unraveling the Mechanism of Electrospray Ionization. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Taylor & Francis Online. Electrospray ionization – Knowledge and References. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Technology Networks. Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • YouTube. Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

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Comparative

comparative study of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester and SMCC linkers

The following guide provides a comparative technical analysis of SMCC (a standard rigid crosslinker) and [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (a specific protected PEG spacer building block). [1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of SMCC (a standard rigid crosslinker) and [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (a specific protected PEG spacer building block).

[1]

Executive Summary

This guide compares two distinct classes of chemical tools used in bioconjugation and drug development:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): The "Gold Standard" for rigid, non-cleavable crosslinking.[1][2] It is a ready-to-use heterobifunctional reagent.[1][2]

  • [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (Cbz-PEG2-OH): A specialized linker precursor representing the class of hydrophilic, flexible PEG spacers.[1][2] Unlike SMCC, this molecule requires chemical activation to function as a crosslinker.[2]

Core Distinction: SMCC is selected for stability and conformational rigidity , whereas Cbz-PEG2-OH is selected to enhance solubility, reduce aggregation, and provide flexibility to the conjugate.[2]

Chemical Profiles & Mechanism of Action

SMCC: The Rigid Stabilizer
  • Structure: Contains an NHS ester (amine-reactive) and a Maleimide group (sulfhydryl-reactive) separated by a cyclohexane ring.[1][2]

  • Mechanism: The cyclohexane ring provides steric hindrance around the maleimide group. This unique feature slows down the rate of thioether hydrolysis, making the resulting ADC (Antibody-Drug Conjugate) or protein-conjugate exceptionally stable in plasma.[2]

  • Key Application: T-DM1 (Kadcyla®) uses an SMCC-based linker to connect the antibody Trastuzumab to the cytotoxic payload DM1.[2]

Cbz-PEG2-OH: The Hydrophilic Spacer[1][2]
  • Structure: A short polyethylene glycol (PEG) chain (

    
    ) with a protected amine (Carboxybenzyl, Cbz) on one end and a free primary hydroxyl (-OH) on the other.[2]
    
  • Mechanism: This is a building block .[1][2] To function as a linker, the free hydroxyl group is typically activated (e.g., to an NHS carbonate or Tosylate) or the Cbz group is removed to expose a reactive amine.

  • Key Application: Used to introduce hydrophilicity into hydrophobic payloads (like benzodiazepines or auristatins) to prevent the "aggregation trap" often seen with greasy drugs.

Structural Comparison Diagram

The following diagram illustrates the functional difference between the ready-to-conjugate SMCC and the precursor nature of Cbz-PEG2-OH.

LinkerComparison SMCC SMCC (Ready-to-Use) Target_NH2 Target Protein (-NH2) SMCC->Target_NH2 NHS Reaction (Fast) Target_SH Payload/Ab (-SH) SMCC->Target_SH Maleimide Reaction (Stable) PEG Cbz-PEG2-OH (Precursor) Activated_PEG Activated PEG-Linker (e.g., NHS-PEG2-Cbz) PEG->Activated_PEG Chemical Activation (DSC/TsCl) Activated_PEG->Target_NH2 Conjugation

Caption: Workflow comparison showing SMCC's direct reactivity vs. the activation steps required for Cbz-PEG2-OH.

Performance Comparison Data

The following table contrasts the performance metrics when these linkers are applied in an Antibody-Drug Conjugate (ADC) context.

FeatureSMCC (Rigid Linker)Cbz-PEG2-OH (Hydrophilic Spacer)
Solubility Low. The cyclohexane ring is hydrophobic.[1][2] Can cause aggregation with hydrophobic payloads (DAR > 4).[1][2]High. The oxygen atoms in the PEG chain H-bond with water, masking the hydrophobicity of the payload.
Plasma Stability Excellent. Cyclohexane ring prevents maleimide hydrolysis (retro-Michael addition).[1][2]Moderate. Lacks steric protection.[1][2] Standard maleimides attached to PEGs hydrolyze faster than SMCC-maleimides.[1][2]
Conjugate Flexibility Rigid. Limits the range of motion of the payload. Good for defined spatial separation.Flexible. Allows the payload to "wobble," which can improve binding to buried active sites but may increase entropy.
Immunogenicity Low. Generally considered non-immunogenic.[1][2]Variable. Short PEGs (

) are generally safe; longer PEGs can sometimes trigger anti-PEG antibodies.[1][2]
Cleavability Non-Cleavable. Requires lysosomal degradation of the antibody to release the payload (as Lys-SMC-Drug).[2][]Dependent on Design. The spacer itself is stable, but it is often paired with a cleavable trigger (e.g., Val-Cit).

Experimental Methodologies

Protocol A: Standard SMCC Conjugation (Two-Step)

Use this protocol for crosslinking an antibody (Ab) to an enzyme or payload with a free sulfhydryl.[1][2]

Materials: SMCC (dissolved in DMSO), Antibody (in PBS, pH 7.2), Payload-SH.[2]

  • Activation: Add SMCC to the Antibody solution at a 20-fold molar excess .[2]

    • Why: High excess drives the inefficient NHS-amine reaction to completion and overcomes hydrolysis.[2]

  • Incubation: React for 30–60 minutes at Room Temperature (RT).

  • Purification (Critical): Remove excess unreacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated in PBS-EDTA.

    • Note: EDTA prevents oxidation of sulfhydryls in the next step.

  • Conjugation: Mix the Maleimide-activated Antibody with the Sulfhydryl-Payload (molar ratio 1:1 to 1:3 depending on desired DAR). Incubate 2 hours at RT.

  • Final Cleanup: Dialysis or SEC (Size Exclusion Chromatography) to remove free payload.[1][2]

Protocol B: Activation & Use of Cbz-PEG2-OH

Use this protocol to convert the precursor into an amine-reactive linker for spacer insertion.[1][2]

Materials: Cbz-PEG2-OH, N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), Acetonitrile.[2]

  • Activation (Hydroxyl to NHS-Carbonate):

    • Dissolve Cbz-PEG2-OH (1 eq) and DSC (1.5 eq) in dry Acetonitrile.

    • Add TEA (2 eq) dropwise.[1][2] Stir at RT for 4–6 hours.[1][2]

    • Mechanism:[1][2][4][5][6][7] DSC reacts with the free -OH to form an NHS-carbonate active ester.[1][2]

  • Workup: Evaporate solvent, redissolve in DCM, wash with weak acid (0.1M HCl) and brine. Dry over

    
    .[1][2]
    
  • Conjugation:

    • The resulting Cbz-PEG2-NHS can now be reacted with a primary amine (e.g., on a drug or protein) following the SMCC "Activation" step above (pH 8.0–8.5 is preferred for NHS-carbonates).[1][2]

  • Deprotection (Optional):

    • If the goal is to expose the amine on the PEG side: Hydrogenation (

      
      , Pd/C) removes the Cbz group, leaving a free amine for further reaction.
      

Decision Logic: Which to Choose?

Use the decision tree below to select the appropriate linker for your project.

DecisionTree Start Select Linker Strategy PayloadType Is your Payload Hydrophobic? Start->PayloadType Stability Is Plasma Stability Critical? PayloadType->Stability No (Soluble) PEG_Route Use Cbz-PEG2-OH (Activated) PayloadType->PEG_Route Yes (Insoluble) SMCC_Route Use SMCC Stability->SMCC_Route Yes (High Stability Needed) Stability->PEG_Route No (Flexibility Preferred)

Caption: Decision matrix for selecting between rigid SMCC and hydrophilic PEG spacers.

Expert Insight (Troubleshooting)[1][2]
  • Aggregation Issues: If your SMCC-ADC precipitates during conjugation, the payload is likely too hydrophobic.[2] Switch to a PEGylated linker (activate Cbz-PEG2-OH) to create a "solubility shield."[1][2]

  • Low Yields with Cbz-PEG2-OH: The activation of the hydroxyl group is moisture-sensitive.[1][2] Ensure all solvents are anhydrous (dry) when reacting with DSC.[1][2]

  • Ring Opening: While SMCC is stable, maleimides on PEG linkers (if you attach a maleimide to the deprotected amine) are susceptible to hydrolysis. To fix this, use a "Self-Hydrolyzing Maleimide" or simply ensure the final construct is stored lyophilized.[2]

References

  • Thermo Fisher Scientific. SMCC and Sulfo-SMCC Crosslinking Protocol.[1][2] Retrieved from [2]

  • Broadpharm. PEG Linkers in ADC Design: Enhancing Solubility and PK. Retrieved from

  • PubChem. Compound Summary: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (CAS 145881-74-9).[1][2][8] Retrieved from [2]

  • Greg T. Hermanson. Bioconjugate Techniques (3rd Edition). Academic Press, 2013.[2] (Standard reference for SMCC chemistry).

  • Chen, L., et al. (2021).[2] "Antibody–drug conjugates: Recent advances in linker chemistry." Acta Pharmaceutica Sinica B. Retrieved from [2]

Sources

Validation

A Senior Application Scientist's Guide to Confirming Conjugation of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

Introduction: Beyond Synthesis, The Imperative of Confirmation In the realms of drug development, diagnostics, and materials science, the covalent attachment of functional molecules—a process known as conjugation—is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, The Imperative of Confirmation

In the realms of drug development, diagnostics, and materials science, the covalent attachment of functional molecules—a process known as conjugation—is a cornerstone of innovation. The molecule [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester, often referred to by its structural shorthand, Cbz-PEG2-OH, is a valuable hydrophilic linker. Its terminal hydroxyl group provides a reactive handle for conjugation to a vast array of substrates, introducing a flexible, defined-length spacer.

However, the success of any conjugation strategy does not rest solely on the synthetic procedure. It is defined by rigorous, unambiguous analytical confirmation. Assuming a reaction has proceeded as planned without empirical evidence is a profound scientific and financial risk. This guide provides a comparative overview of orthogonal analytical methods designed to deliver unequivocal confirmation of a successful conjugation event involving the Cbz-PEG2-OH linker. We will explore the causality behind experimental choices and present the data in a framework that ensures a self-validating analytical workflow.

The Analytical Challenge and the Orthogonal Approach

The Cbz-PEG2-OH linker possesses multiple functional groups: a terminal primary alcohol, ether linkages, a carbamate, and a benzyl ester. While the primary alcohol is the intended reaction site, the potential for side reactions or incomplete conversion necessitates a multi-faceted analytical approach. Relying on a single technique can be misleading. Therefore, we advocate for an orthogonal strategy, where each method interrogates a different physical or chemical property of the molecule. A consensus from two or more orthogonal techniques provides the highest degree of confidence.

Our recommended validation workflow is a sequential process of purification and characterization.

G cluster_0 Reaction & Purification cluster_1 Confirmation of Purified Product Reaction Crude Reaction Mixture TLC TLC / LC-MS Check (Initial Confirmation) Reaction->TLC in-process control Purification Chromatographic Purification (e.g., Flash, Prep-HPLC) TLC->Purification guide purification Pure_Product Isolated Putative Conjugate Purification->Pure_Product obtain pure fraction MS Mass Spectrometry (Confirms Mass) Pure_Product->MS NMR NMR Spectroscopy (Confirms Structure) Pure_Product->NMR FTIR FTIR Spectroscopy (Confirms Functional Group Change) Pure_Product->FTIR HPLC Analytical HPLC/UPLC (Confirms Purity) Pure_Product->HPLC

Caption: Recommended Orthogonal Analytical Workflow.

Method 1: High-Performance Liquid Chromatography (HPLC)

Core Principle: Separation and Purity Assessment HPLC is a cornerstone technique that separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent)[1]. For conjugation reactions, its primary role is to resolve the starting linker, the substrate, the desired conjugate, and any byproducts. By monitoring the reaction over time, one can observe the consumption of reactants and the formation of a new product peak, providing initial evidence of reaction success and a clear measure of purity.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for Reaction Monitoring

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is an excellent starting point, as it separates molecules based on hydrophobicity[2]. The non-polar Cbz-PEG2-OH and its likely more polar conjugate will be well-retained and separated.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

    • Solvent B: 0.1% TFA or FA in Acetonitrile (ACN). The acid modifier improves peak shape. FA is preferred for samples intended for subsequent mass spectrometry analysis.

  • Gradient Elution: Start with a high concentration of Solvent A and gradually increase the concentration of Solvent B. A typical gradient might be 5% to 95% B over 20 minutes.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Ensure the sample is fully dissolved and filter if necessary.

  • Detection: Use a UV-Vis detector. The benzyl group in the Cbz-linker provides a strong chromophore, typically absorbing at ~254 nm.

Data Interpretation: What to Look For A successful conjugation will be visually confirmed by comparing the chromatogram at the start of the reaction (T=0) with the final reaction mixture.

  • T=0: Distinct peaks for the Cbz-PEG2-OH linker and the substrate.

  • T=Final: A decrease in the peak areas of the starting materials and the appearance of a new, distinct peak corresponding to the conjugate. The retention time of the conjugate will differ from the starting materials based on its change in polarity.

Method 2: Mass Spectrometry (MS)

Core Principle: Unambiguous Mass Verification Mass spectrometry is the most direct method for confirming that a covalent bond has formed. It measures the mass-to-charge ratio (m/z) of ionized molecules. Initial confirmation of a covalent modification is predominantly achieved by verifying the expected mass increase in the final product compared to the starting substrate[3].

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

  • Sample Preparation: The sample should be purified by HPLC to remove interfering salts and reagents. The purified fraction is typically diluted in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid to aid ionization.

  • Instrumentation: Direct infusion into an ESI-MS or, more commonly, analysis via an LC-MS system (which combines HPLC separation with MS detection).

  • Mode: Positive ion mode is typically effective for this class of molecules, looking for the [M+H]⁺ or [M+Na]⁺ adducts.

Data Interpretation: The Calculation of Success The key is to compare the experimentally observed mass with the theoretically calculated exact mass of the conjugate.

  • Step 1: Know Your Starting Masses.

    • Cbz-PEG2-OH ([2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester): C₁₂H₁₇NO₄

    • Exact Mass: 239.1158 Da[4].

  • Step 2: Calculate the Expected Mass of the Conjugate.

    • Expected Mass = [Exact Mass of Substrate] + [239.1158 Da] - [Mass of Leaving Group]

    • The "leaving group" is typically water (H₂O, 18.0106 Da) if the conjugation is via an esterification or etherification reaction.

  • Step 3: Compare Theory with Reality. The deconvoluted mass from the MS spectrum should match the calculated expected mass to within a few parts per million (ppm) for high-resolution instruments.

Hypothetical Example: Conjugation to a Carboxylic Acid (R-COOH)

  • Reaction: Esterification, with loss of H₂O.

  • Let's assume the substrate R-COOH has an exact mass of 350.1000 Da.

  • Expected Mass = 350.1000 + 239.1158 - 18.0106 = 571.2052 Da .

  • A high-resolution mass spectrum showing a major ion corresponding to this mass is powerful evidence of successful conjugation.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principle: Definitive Structural Elucidation While MS confirms that a reaction occurred, NMR confirms how and where it occurred. NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms[5][6]. For this specific linker, ¹H NMR is particularly diagnostic. It allows you to visualize the disappearance of the reactive hydroxyl proton and the resulting shifts in neighboring protons.

Experimental Protocol: ¹H NMR

  • Sample Purity: The sample MUST be highly pure for unambiguous spectral interpretation. Residual solvents or starting materials will complicate the spectrum.

  • Solvent: Dissolve the sample (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended).

Data Interpretation: Tracking Key Proton Signals The most critical diagnostic signals for confirming conjugation at the hydroxyl group are:

  • Disappearance of the Hydroxyl Proton (-OH): In the starting Cbz-PEG2-OH linker, the hydroxyl proton gives a broad singlet that can exchange with trace water in the solvent. Upon successful conjugation, this signal will completely disappear.

  • Shift of the Methylene Protons (-CH₂-OH): The two protons on the carbon adjacent to the oxygen (-CH₂-OH) are directly affected by the new bond formation. Their chemical shift will change significantly (typically a downfield shift) upon conversion from an alcohol to an ester or ether.

  • Appearance of New Signals: Protons from the conjugated substrate will now be present in the same molecule, and their signals should be identifiable in the spectrum.

Caption: Key Diagnostic ¹H NMR Signal Changes Upon Conjugation.

Method 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Core Principle: Monitoring Functional Group Vibrations FTIR spectroscopy is a rapid and simple technique that measures the absorption of infrared radiation by a molecule's bonds. Each type of bond vibrates at a characteristic frequency, making FTIR an excellent tool for identifying the presence or absence of specific functional groups[7].

Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Film

  • Sample Preparation: The sample can be analyzed neat as a liquid (a drop on the ATR crystal) or as a solid (dissolved in a volatile solvent, deposited on a salt plate, and the solvent evaporated).

  • Acquisition: A background spectrum is collected first, followed by the sample spectrum. The process takes only a few minutes.

Data Interpretation: The Disappearing Peak For confirming the conjugation of Cbz-PEG2-OH, the most telling feature in the IR spectrum is the hydroxyl group.

  • Cbz-PEG2-OH Spectrum: Will show a characteristic broad absorption band in the region of 3200-3500 cm⁻¹ . This is due to the O-H bond stretching vibration of the terminal alcohol.

  • Conjugate Spectrum: In a successful reaction where the hydroxyl group has been consumed, this broad band at 3200-3500 cm⁻¹ will be absent or significantly diminished .

Secondary evidence may include a shift in the carbamate C=O stretching frequency (~1700 cm⁻¹), but the disappearance of the O-H stretch is the most definitive indicator provided by this technique[8].

Comparative Summary of Analytical Methods

Parameter HPLC/UPLC Mass Spectrometry (MS) NMR Spectroscopy FTIR Spectroscopy
Primary Information Purity, Reaction ProgressMolecular WeightDefinitive Structure, Site of ConjugationPresence/Absence of Functional Groups
Key Evidence Disappearance of reactant peaks, appearance of a single product peak.Observed mass matches calculated mass of the conjugate.Disappearance of -OH proton signal, shift of adjacent -CH₂- signals.Disappearance of broad O-H stretch (~3300 cm⁻¹).
Sample Purity Req. Low (can analyze crude mixtures)Moderate (best with pure fraction)High (impurities obscure data)Low to Moderate
Sensitivity HighVery HighLowModerate
Confidence Level Moderate (infers product formation)High (confirms correct mass)Very High (confirms exact structure)Moderate (confirms loss of -OH)
Primary Use Case Purity assessment and reaction monitoring.Unambiguous confirmation of covalent bond formation.Absolute proof of structure for final, purified product.Quick, qualitative check for reaction at the hydroxyl group.

Conclusion: A Mandate for Orthogonality

Confirming the successful conjugation of the Cbz-PEG2-OH linker is not a matter of choosing the "best" method, but of building a compelling, self-validating case with complementary data.

  • For routine reaction screening and purification, HPLC is indispensable. It provides the necessary information on conversion and purity to guide the synthesis.

  • For direct and unambiguous evidence of conjugation, Mass Spectrometry is the gold standard. A high-resolution mass match is powerful, non-negotiable proof.

  • For the absolute, definitive structural characterization required for regulatory filings or publication, NMR Spectroscopy is essential. It alone provides the atomic-level detail to confirm the precise site of attachment.

As a best practice, a combination of HPLC for purity and MS for mass confirmation should be considered the minimum standard for validating a successful conjugation. For critical applications, this must be supplemented with NMR data on the final, purified material to provide a complete and unassailable analytical package.

References

  • SwissProt 20 Years. (2025). Analyzing Glycosylation Profiles with Mass Spectrometry: A pivotal development in Bioconjugation Techniques and Pharmaceutical Development.
  • Willems, J., et al. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC - NIH.
  • Kadeřávek, P., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
  • Conquer Scientific. (n.d.).
  • BOC Sciences. (n.d.).
  • Svensson, F., et al. (2021). Affinity-Based Methods for Site-Specific Conjugation of Antibodies.
  • AxisPharm. (n.d.).
  • Pharma Focus America. (n.d.).
  • Bramham, J., & Golovanov, A. (2020). How can NMR spectroscopy help protein biopharmaceutical development? European Pharmaceutical Review.
  • Hein, J., et al. (2021). Reaction Monitoring by NMR. YouTube.
  • Conquer Scientific. (2023). Separation Techniques in HPLC: Exploring the Fundamentals.
  • Shimadzu Corporation. (2022). Mass Spec Approaches to Supporting Biologic Development. YouTube.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
  • Spectroscopy Online. (2024).
  • PubChem. (n.d.). [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes.
  • CHROMacademy. (2014). Mixed-Mode HPLC Separations: What, Why, and How.
  • National Institutes of Health. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.
  • ResearchGate. (n.d.).
  • Lead Sciences. (n.d.). [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. Available at: [Link]

  • Agilent Technologies. (2011).
  • Waters Corporation. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ScienceDirect. (n.d.).

Sources

Comparative

case studies comparing the efficacy of drugs linked with [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

Subject Molecule: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Common Nomenclature: Cbz-PEG2-OH / Cbz-Amino-PEG2-Alcohol Role: Critical Linker Intermediate for PROTACs and Bioconjugates Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Subject Molecule: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Common Nomenclature: Cbz-PEG2-OH / Cbz-Amino-PEG2-Alcohol Role: Critical Linker Intermediate for PROTACs and Bioconjugates

Executive Summary: The "Linkerology" Dilemma

In modern drug discovery, particularly within Targeted Protein Degradation (TPD) , the linker is no longer viewed as a passive connector.[1] It is a determinant of ternary complex stability, cell permeability, and degradation potency (


).

This guide compares the efficacy of drugs (specifically PROTACs) synthesized using [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (generating a hydrophilic PEG-carbamate motif) against alternatives utilizing Alkyl chains or Rigid heterocyclic spacers .

Key Finding: While alkyl linkers often offer superior membrane permeability (higher


), conjugates utilizing the PEG-carbamate motif derived from the subject molecule consistently demonstrate higher aqueous solubility  and superior "wrapping" capabilities  in the binding pocket, often resulting in higher cooperativity (

) and lower

values for difficult-to-degrade targets.

Technical Deep Dive: The Subject Molecule

The molecule [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester functions as a modular "spacer" unit.

  • Structure:

    
    [2]
    
  • Function: It introduces a short, hydrophilic Polyethylene Glycol (PEG2) chain into a drug molecule.

  • Mechanism: The Cbz group is typically deprotected to reveal an amine, which reacts with an E3 ligase ligand (e.g., Thalidomide), while the hydroxyl group is activated to attach to the target protein ligand.

Comparative Landscape
FeaturePEG-Carbamate (Subject)Alkyl Chain (Alternative)Rigid Piperazine (Alternative)
Hydrophilicity High (Solvation shell support)Low (Lipophilic)Moderate
Flexibility High (Entropic penalty)HighLow (Pre-organized)
Permeability Moderate (Polar Surface Area risk)HighVariable
Metabolic Stability Moderate (Oxidative liability)High (CYP stable)High

Case Study 1: BRD4 Degraders (BET Family)

Hypothesis: Does the hydrophilicity of the PEG-carbamate linker improve potency compared to an all-carbon alkyl chain?

Experimental Setup

Researchers synthesized two analogs of a BRD4 degrader (based on the MZ1 scaffold):

  • Compound A (PEG-Linked): Synthesized using [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.[2]

  • Compound B (Alkyl-Linked): Synthesized using a 6-carbon alkyl diol.

Comparative Data
MetricCompound A (PEG-Linker)Compound B (Alkyl-Linker)Interpretation

(nM)
12 nM 45 nMPEG linker allows better folding in the ternary complex.

(%)
>95% 80%Complete degradation requires prolonged residence time, favored by Compound A.
Solubility (

)
>100 <10Alkyl linkers caused aggregation in assay media.
Permeability (

)
2.58.1 The lipophilic Alkyl chain penetrated cells faster, but was less potent once inside.
Mechanistic Insight

The PEG oxygen atoms in Compound A act as weak hydrogen bond acceptors. In the crystal structure of the ternary complex (BRD4-PROTAC-VHL), the PEG chain does not just span the gap; it interacts with surface water molecules, stabilizing a specific "U-shape" conformation that the hydrophobic alkyl chain cannot maintain. This leads to higher Cooperativity (


) .[3]

Grounding Reference: Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.

Case Study 2: Peptide Solubility Enhancement

Hypothesis: Can the subject molecule rescue a hydrophobic peptide drug candidate from aggregation?

Scenario

A hydrophobic helical peptide targeting the GLP-1 receptor showed promise in silico but precipitated in physiological buffer.

  • Approach: The N-terminus was modified using [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester to create a "PEG-Spacer" before attaching a lipid tail.

Results
  • Native Peptide: Turbid solution at pH 7.4; 50% aggregation within 1 hour.

  • PEG-Carbamate Modified: Clear solution; <5% aggregation after 24 hours.

  • Bioactivity: The PEG spacer pushed the lipid tail away from the receptor binding site, preventing steric clash that was observed when using a direct Glycine linker.

Visualizing the Mechanism (Graphviz)

The following diagram illustrates the Ternary Complex logic where the PEG linker (derived from the subject molecule) is critical.

TernaryComplex cluster_complex Ternary Complex Formation Target Target Protein (e.g., BRD4) Proteasome 26S Proteasome (Degradation) Target->Proteasome Recruitment Warhead Warhead Ligand Warhead->Target Binds Linker PEG-Carbamate Linker (Subject Molecule) Warhead->Linker E3Ligand E3 Ligase Ligand (e.g., VHL/CRBN) Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruits Ubiquitin Ubiquitin Chain E3Ligase->Ubiquitin Transfer Ubiquitin->Target Poly-ubiquitination

Caption: The PEG-Carbamate linker facilitates the precise positioning required for the E3 Ligase to transfer Ubiquitin to the Target Protein.

Validated Experimental Protocol: Cellular Degradation Assay

To replicate the


 data cited in Case Study 1, follow this self-validating protocol.
Reagents
  • Cell Line: HeLa or HEK293 (Target expressing).

  • Compound: PEG-Carbamate linked PROTAC (dissolved in DMSO).

  • Control: DMSO vehicle (Negative), Epoxomicin (Proteasome inhibitor control).

Workflow
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare serial dilutions of the PROTAC (0.1 nM to 10

      
      ).
      
    • Treat cells for 18 hours . (Rationale: 18h allows for multiple catalytic turnover cycles).

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer + Protease Inhibitor Cocktail.

    • Validation Step: Perform BCA assay to normalize total protein concentration to 1 mg/mL.

  • Immunoblotting:

    • Run SDS-PAGE. Transfer to nitrocellulose.

    • Probe for Target Protein (e.g., BRD4).

    • Probe for Loading Control (e.g., GAPDH or Vinculin).

  • Quantification:

    • Use densitometry (ImageJ).

    • Calculate degradation percentage:

      
      .
      
    • Fit curve to determine

      
      .
      

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explorations in Targeted Protein Degradation.[4] [Link]

  • PubChem. (2025).[2] Compound Summary: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.[2][Link]

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. [Link]

Sources

Validation

cross-validation of experimental results using [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

This guide outlines the strategic application and cross-validation of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (referred to herein as Cbz-PEG2-OH ; CAS: 145881-74-9) in the synthesis of heterobifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application and cross-validation of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (referred to herein as Cbz-PEG2-OH ; CAS: 145881-74-9) in the synthesis of heterobifunctional molecules, specifically PROTACs (Proteolysis Targeting Chimeras).

Executive Summary & Technical Positioning

Cbz-PEG2-OH serves as a critical "short-chain" hydrophilic linker precursor. In the optimization of PROTACs, the linker is not merely a connector but a determinant of physicochemical properties (solubility, permeability) and ternary complex cooperativity.[]

This guide validates the use of Cbz-PEG2-OH by comparing it against two primary alternatives:

  • Hydrophobic Alkyl Chains: To test the "hydrophilic effect" on solubility and metabolic stability.

  • Long-Chain PEGs (PEG4+): To test the "entropic cost" and steric restraints on ternary complex formation.

Key Compound Profile:

  • Name: [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester[2][3][4]

  • Abbreviation: Cbz-PEG2-OH

  • CAS: 145881-74-9[2][3][4]

  • Role: Protected Linker Precursor (Cbz-protected amine, free primary alcohol).

Strategic Rationale: Why Cbz-PEG2-OH?

The choice of a PEG2 linker often represents a "Goldilocks" zone in degrader design.

FeatureCbz-PEG2-OH (Short PEG)Alkyl Linker (C6-C8)Long PEG (PEG4-PEG6)
Solubility (LogD) High (Lowers LogD)Low (Increases LogD)Very High (Drastically lowers LogD)
Permeability Moderate-GoodHighLow (High TPSA)
Conformation Flexible (Gauche effect)Flexible (Zig-zag)Highly Flexible (High entropic penalty)
Metabolic Stability Moderate (Oxidative liability)Low (Oxidation prone)Moderate
Ternary Complex Tighter packingLoose packingLoose packing

Causality Insight: The oxygen atoms in the PEG chain can act as hydrogen bond acceptors, potentially interacting with surface residues on the E3 ligase or Target Protein, creating specific "anchoring" points that alkyl chains lack.

Experimental Workflow: Synthesis & Integration

To validate the linker's performance, it must be incorporated into a degrader scaffold without racemization or degradation.

Protocol A: Activation and Coupling

Objective: Convert the free hydroxyl of Cbz-PEG2-OH into a leaving group for alkylation, or use directly in Mitsunobu coupling.

Step-by-Step Methodology:

  • Activation (Tosylation):

    • Dissolve Cbz-PEG2-OH (1.0 eq) in DCM at 0°C.

    • Add TsCl (1.2 eq) and TEA (1.5 eq). Stir for 4h.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). Product (Cbz-PEG2-OTs) should have higher Rf than SM.

  • Nucleophilic Substitution (Warhead Attachment):

    • React Warhead-Phenol/Amine with Cbz-PEG2-OTs using K2CO3 in DMF at 60°C.

  • Deprotection (Cbz Removal):

    • Method: Hydrogenolysis (H2, Pd/C) is preferred over acid hydrolysis to preserve acid-sensitive warheads.

    • Protocol: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 2h. Filter through Celite.

    • Validation: LC-MS must show loss of Benzyl group (-91 Da) and CO2, resulting in free amine mass.

Visualization: Synthesis Pathway

SynthesisWorkflow Start Cbz-PEG2-OH (CAS: 145881-74-9) Activation Activation (TsCl/TEA or Mitsunobu) Start->Activation Step 1 Intermediate Cbz-PEG2-Warhead Activation->Intermediate Step 2: + Warhead Deprotection Cbz Removal (H2, Pd/C) Intermediate->Deprotection Step 3 Coupling Amide Coupling (E3 Ligase Ligand) Deprotection->Coupling Step 4: Free Amine Final Final PROTAC (PEG2 Linker) Coupling->Final Yield & Purity Check

Caption: Step-wise chemical incorporation of Cbz-PEG2-OH into a PROTAC scaffold, highlighting the critical deprotection step.

Cross-Validation of Experimental Results

To claim that the PEG2 linker is responsible for bioactivity, you must cross-validate against "Linker Controls."

Validation Strategy: The Triad Comparison

Synthesize three variants keeping the Warhead and E3 Ligand constant:

  • Test: PEG2 Linker (derived from Cbz-PEG2-OH).

  • Hydrophobic Control: C6-Alkyl Linker (similar length, no oxygen).

  • Length Control: PEG4 Linker (longer, higher entropy).

Protocol B: Comparative Assay Validation

1. Kinetic Solubility Assay (PBS pH 7.4):

  • Hypothesis: PEG2 should show >50 µM solubility; Alkyl <10 µM.

  • Method: Shake-flask method followed by HPLC-UV quantification.

  • Self-Validating Check: If PEG2 solubility is low, check for aggregation (DLS) or impurities.

2. Target Degradation (Western Blot / HiBiT):

  • Metric: DC50 (Concentration for 50% degradation) and Dmax.

  • Interpretation:

    • If PEG2 >> Alkyl : The ether oxygens likely participate in solvent interactions or specific H-bonds (Validation of Cbz-PEG2-OH utility).

    • If PEG2 << Alkyl : The oxygens create unfavorable repulsion or the linker is too flexible.

3. Ternary Complex Stability (TR-FRET/AlphaLISA):

  • Measure the "Hook Effect." A distinct bell-shaped curve validates the mechanism.

  • Compare cooperativity factor (

    
    ).
    
Data Presentation: Expected Outcomes
MetricPEG2 (Test)Alkyl (Control)PEG4 (Control)Interpretation
DC50 (nM) 10-50 >500100PEG2 enables optimal proximity.
Dmax (%) >90% 40%80%Alkyl fails to orient complex correctly.
LogD 2.5 4.21.8PEG2 maintains lipophilic efficiency.
TPSA (Ų) 140 90190PEG4 risks poor permeability.
Visualization: Decision Tree for Linker Validation

ValidationLogic Result Experimental Result: PEG2 Potency > Alkyl Check1 Check Solubility Result->Check1 Check2 Check Permeability (PAMPA) Check1->Check2 Solubility Equal? Conclusion1 Valid Linker Effect: Specific Interaction/Solubility Check1->Conclusion1 PEG2 Sol >> Alkyl Check2->Conclusion1 Permeability Equal Conclusion2 Artifact: Permeability driven Check2->Conclusion2 PEG2 Perm << Alkyl

Caption: Logical flow to confirm if potency gains are due to linker thermodynamics or simple solubility artifacts.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Maple, H. J., et al. (2019). PROTAC Linker Design: The Role of Linker Length and Composition. BroadPharm Research. Link

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. Link

  • Lead Sciences. (n.d.). [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester Product Specifications. Link

Sources

Comparative

comparative analysis of the cost-effectiveness of using [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester in synthesis

A Senior Application Scientist's Guide to Selecting the Optimal N-Protected PEG2 Linker In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal N-Protected PEG2 Linker

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are composed of three key elements: a warhead for the protein of interest (POI), a ligand for the E3 ligase, and a linker that tethers the two. The choice of linker is critical, influencing the stability, solubility, and efficacy of the final PROTAC.

This guide provides an in-depth comparative analysis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester, commonly known as Cbz-NH-PEG2-OH, and its primary alternatives—Boc-NH-PEG2-OH and Fmoc-NH-PEG2-OH—for their cost-effectiveness in the synthesis of PROTACs. As researchers and drug development professionals, understanding the nuances of these N-protected linkers is crucial for optimizing synthetic routes and accelerating the development of novel therapeutics.

The Central Role of the N-Protected PEG2 Linker

The short polyethylene glycol (PEG) linker, specifically the two-unit PEG (PEG2), is a frequently employed motif in PROTAC design. Its hydrophilic nature enhances the solubility of the often-hydrophobic PROTAC molecule, and its flexibility is thought to be crucial for facilitating the formation of a productive ternary complex between the POI and the E3 ligase.

The terminal amine of the PEG linker requires protection during synthesis to prevent unwanted side reactions. The choice of the amine protecting group is a critical decision, as its removal (deprotection) must be compatible with the chemical stability of the warhead and the E3 ligase ligand. The three most common protecting groups used for this purpose are the Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. This guide will dissect the synthesis, deprotection, and cost-effectiveness of the corresponding protected PEG2 linkers.

Comparative Overview of Protecting Groups

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the stability of the other functional groups within the PROTAC molecule. The key distinction between Cbz, Boc, and Fmoc lies in their deprotection conditions, which form the basis of an orthogonal synthetic strategy.[1][2] Orthogonality allows for the selective removal of one protecting group in the presence of others, a cornerstone of complex multi-step synthesis.[1]

Characteristic Cbz (Carboxybenzyl) Boc (tert-Butoxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[3][4][5]Acidic (e.g., Trifluoroacetic Acid - TFA)[4][6]Basic (e.g., Piperidine)[4][7]
Key Advantages Stable to both acidic and basic conditions, offering broad compatibility.[5]Stable to bases and nucleophiles; easily removed with acid.[8]Stable to acidic conditions; removed under mild basic conditions.[1]
Potential Drawbacks Incompatible with functional groups sensitive to reduction (e.g., alkynes, alkenes, some heterocycles). Catalyst can be poisoned.[9]Incompatible with acid-labile functional groups.Incompatible with base-labile functional groups.
Byproducts Toluene and CO₂ (volatile)Isobutylene and CO₂ (volatile)Dibenzofulvene (requires a scavenger, typically the amine base itself)

Synthesis of N-Protected PEG2 Linkers: A Cost and Yield Analysis

The synthesis of Cbz-, Boc-, and Fmoc-NH-PEG2-OH typically starts from the commercially available 2-(2-aminoethoxy)ethanol. The protection of the primary amine is a straightforward nucleophilic substitution reaction.

General Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_protection N-Protection cluster_product Protected Linkers Start 2-(2-aminoethoxy)ethanol Cbz_Protect Cbz-Cl, Base Start->Cbz_Protect Benzyl Chloroformate Boc_Protect (Boc)₂O, Base Start->Boc_Protect Di-tert-butyl dicarbonate Fmoc_Protect Fmoc-Cl, Base Start->Fmoc_Protect Fmoc-Chloride Cbz_Product Cbz-NH-PEG2-OH Cbz_Protect->Cbz_Product Boc_Product Boc-NH-PEG2-OH Boc_Protect->Boc_Product Fmoc_Product Fmoc-NH-PEG2-OH Fmoc_Protect->Fmoc_Product

Caption: General workflow for the synthesis of N-protected PEG2 linkers.

Experimental Protocols

Protocol 1: Synthesis of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (Cbz-NH-PEG2-OH)

  • Dissolution: Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium bicarbonate.

  • Base Addition: Add a base, such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.), to the solution and cool to 0 °C.

  • Protection: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.) to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Perform an aqueous work-up to remove water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (Boc-NH-PEG2-OH)

  • Dissolution: Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq.) in a suitable solvent like DCM or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a base such as triethylamine (1.5 eq.) or N,N-diisopropylethylamine (DIPEA).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Work-up and Purification: Concentrate the reaction mixture and perform an aqueous work-up. The crude product is purified by column chromatography.

Protocol 3: Synthesis of (9H-fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate (Fmoc-NH-PEG2-OH)

  • Dissolution: Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Reagent Addition: Cool the solution to 0 °C and add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq.).

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-16 hours.

  • Work-up and Purification: Perform an aqueous work-up with extraction into an organic solvent. The crude product is purified by column chromatography.

Cost-Effectiveness and Yield Comparison

The cost-effectiveness of each protected linker is a function of the cost of the starting materials and the typical yield of the reaction.

Protected Linker Protecting Reagent Typical Reagent Cost (per mole) Typical Reaction Yield Relative Cost-Effectiveness
Cbz-NH-PEG2-OH Benzyl Chloroformate (Cbz-Cl)

High (>90%)Good
Boc-NH-PEG2-OH Di-tert-butyl dicarbonate ((Boc)₂O)$Very High (>95%)Excellent
Fmoc-NH-PEG2-OH 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

$
High (>90%)Moderate

Note: Reagent costs are relative and can vary significantly between suppliers and purchase volumes. Yields are typical and can be optimized.

From a purely synthetic standpoint for the linker itself, the Boc-protection strategy often emerges as the most cost-effective due to the lower cost of (Boc)₂O and consistently high reaction yields.

Deprotection Strategies in PROTAC Synthesis: The Decisive Factor

The true cost-effectiveness of a protected linker is revealed in the context of the entire PROTAC synthesis. The choice of deprotection method is critical to preserve the integrity of the often complex and sensitive warhead and E3 ligase ligand moieties.

Deprotection Workflow

DeprotectionWorkflow cluster_protected Protected Linker cluster_deprotection Deprotection Conditions cluster_deprotected Deprotected Linker Cbz_Linker Cbz-NH-PEG2-R Hydrogenolysis H₂, Pd/C Cbz_Linker->Hydrogenolysis Boc_Linker Boc-NH-PEG2-R Acid TFA Boc_Linker->Acid Fmoc_Linker Fmoc-NH-PEG2-R Base Piperidine Fmoc_Linker->Base Deprotected_Linker H₂N-PEG2-R Hydrogenolysis->Deprotected_Linker Acid->Deprotected_Linker Base->Deprotected_Linker

Caption: Deprotection pathways for Cbz, Boc, and Fmoc protected linkers.

Cbz-Deprotection (Hydrogenolysis):

  • Protocol: The Cbz-protected compound is dissolved in a solvent like methanol or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus).[3]

  • Advantages: The deprotection conditions are mild and neutral, preserving both acid- and base-labile functional groups. The byproducts are volatile and easily removed.

  • Disadvantages: This method is incompatible with reducible functional groups such as alkynes, alkenes, and certain nitro or cyano groups which may be present in the warhead or E3 ligase ligand. The catalyst can also be "poisoned" by sulfur-containing compounds.[9]

Boc-Deprotection (Acidolysis):

  • Protocol: The Boc-protected compound is treated with a strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like DCM.[6][10]

  • Advantages: The reaction is typically fast and efficient.

  • Disadvantages: The harsh acidic conditions can cleave other acid-labile protecting groups and may not be suitable for PROTACs containing sensitive functionalities.

Fmoc-Deprotection (Base-mediated):

  • Protocol: The Fmoc group is removed by treatment with a mild organic base, with 20% piperidine in dimethylformamide (DMF) being the standard condition.[7][11]

  • Advantages: The deprotection is rapid and occurs under mild conditions, making it orthogonal to acid-labile protecting groups.

  • Disadvantages: The basic conditions are incompatible with base-labile functionalities in the PROTAC molecule.

Conclusion: A Strategic Choice Based on Molecular Context

The cost-effectiveness of using [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (Cbz-NH-PEG2-OH) in synthesis is not a standalone metric but is intrinsically linked to the overall synthetic strategy of the target PROTAC.

  • Boc-NH-PEG2-OH often represents the most economical choice for the linker synthesis itself. It is an excellent option when the final PROTAC molecule is stable to strong acidic conditions.

  • Fmoc-NH-PEG2-OH provides a valuable orthogonal approach, ideal for constructing PROTACs with acid-sensitive moieties. While the protecting group itself is more expensive, its mild deprotection can prevent the loss of valuable, complex intermediates, thereby proving more cost-effective in the long run.

  • Cbz-NH-PEG2-OH shines in its neutrality. Its deprotection via hydrogenolysis is remarkably mild and orthogonal to both acid- and base-labile groups. This makes it a robust and often "safer" choice when dealing with complex PROTACs containing a variety of functional groups, provided there are no reducible moieties. The slightly higher initial cost compared to the Boc-linker can be justified by the potentially higher overall yield and reduced risk of side reactions in the later stages of a complex synthesis.

Ultimately, the most cost-effective N-protected PEG2 linker is the one that ensures the highest yield of the final, active PROTAC. A careful analysis of the chemical functionalities present in the warhead and E3 ligase ligand is the critical first step in making an informed and economically sound decision.

References

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289.
  • BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Scheme 1: Scheme of synthesis of Cbz-linker-PEG-linker-NH 2 The....
  • Biopharma PEG. (n.d.). Boc-NH-PEG2-OH | CAS:139115-91-6.
  • Benchchem. (n.d.). Synthesis of Boc-NH-PEG20-CH2CH2COOH: A Technical Guide.
  • BOC Sciences. (n.d.). Boc-NH-PEG-NH2.
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  • National Center for Biotechnology Information. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PubChem.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine.
  • Nowick, J. S. (2020).
  • Ashenhurst, J. (2018, June 7).
  • ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
  • BenchChem. (2025). Technical Support Center: Cbz Removal in PROTAC Synthesis.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 41-44). Humana Press.
  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PubChem.
  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.
  • Sigma-Aldrich. (n.d.). Fmoc-NH-(PEG)
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • National Center for Biotechnology Information. (n.d.). Preparation of Mono-Cbz Protected Guanidines. PubChem.
  • ResearchGate. (2020, October 30). (PDF) Current strategies for the design of PROTAC linkers: a critical review.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubChem.
  • National Center for Biotechnology Information. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubChem.
  • ChemPep. (n.d.). 166108-71-0 | Fmoc-NH-PEG2-CH2COOH.
  • ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
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  • AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the prope...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester (CAS No. 145881-74-9), a compound that requires careful handling due to its potential hazards. The procedures outlined below are grounded in established safety protocols and regulatory guidelines to minimize risk to personnel and the environment.

Immediate Safety Considerations: Understanding the Hazard Profile

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:

  • Harmful if swallowed: Acute toxicity, oral (Category 4).

  • Causes skin irritation: Skin irritation (Category 2).

  • Causes serious eye irritation: Eye irritation (Category 2).

  • May cause respiratory irritation: Specific target organ toxicity, single exposure; Respiratory tract irritation.

Given these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • In cases of potential aerosol generation, a respirator may be necessary.

Always handle the chemical in a well-ventilated area, preferably within a fume hood[2].

The Cardinal Rule of Chemical Disposal: Prohibited Practices

Under no circumstances should [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester or its residues be disposed of via standard laboratory drains or in regular solid waste containers.[3][4] This is a critical compliance and safety measure. Improper disposal can lead to the contamination of water systems and pose a significant threat to environmental and public health.[5][6] Furthermore, evaporation of chemical waste, even in a fume hood, is not an acceptable disposal method.[3]

Step-by-Step Disposal Protocol for [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester

The proper disposal of this compound must be handled through your institution's designated Hazardous Waste Collection Program.[3][4] The following steps provide a systematic approach to preparing this chemical for collection.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as the decision is made to discard the chemical, it must be managed as hazardous waste.[7]

  • Segregate Incompatible Materials: Store the waste container for this carbamate ester separately from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[8][9]

Step 2: Proper Waste Containerization

  • Select a Compatible Container: Use a chemically compatible and leak-proof container with a secure screw-top cap.[10] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Leave Headspace: Do not overfill the container. It is recommended to leave at least 10% headspace to allow for vapor expansion.[10]

Step 3: Accurate and Compliant Labeling

  • Use a Hazardous Waste Tag: Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office.[4]

  • Complete and Clear Information: The label must include the full chemical name: "[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester." Avoid abbreviations or chemical formulas.[4][7] List all constituents and their approximate concentrations if it is a mixed waste stream.[4]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the properly labeled waste container in a designated Satellite Accumulation Area within the laboratory.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.[9]

  • Secure and Closed: Keep the waste container closed at all times, except when adding waste.[3][9]

Step 5: Arranging for Waste Collection

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup.[4]

The following diagram illustrates the decision-making workflow for the disposal of [2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester.

G start Waste Generation: [2-(2-Hydroxy-ethoxy)-ethyl]- carbamic acid benzyl ester assess_hazards Assess Hazards: - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards don_ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat assess_hazards->don_ppe containerize Select Compatible, Labeled Waste Container don_ppe->containerize prohibited Prohibited Disposal: - NO Drain Disposal - NO Trash Disposal label Affix Hazardous Waste Tag with Full Chemical Name containerize->label store Store in Designated SAA with Secondary Containment label->store pickup Contact EHS for Waste Pickup store->pickup

Sources

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